Ivermectin monosaccharide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWWNAYSYRQBV-RANFAGGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide to the Synthesis and Purification of Ivermectin Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of ivermectin monosaccharide, a key derivative of the broad-spectrum antiparasitic agent ivermectin. This document details the underlying chemical principles, experimental methodologies, and data presentation relevant to researchers and professionals in drug development and medicinal chemistry.
Introduction
Ivermectin, a potent macrocyclic lactone, is a mixture of two homologous compounds, ivermectin B1a and ivermectin B1b. Its biological activity is intrinsically linked to its disaccharide moiety. The selective removal of the terminal oleandrose unit yields this compound, a valuable tool in studying the structure-activity relationships of avermectins and in the development of new antiparasitic agents. This guide outlines the chemical synthesis via controlled hydrolysis and subsequent purification of this important derivative.
Synthesis of this compound via Acid Hydrolysis
The primary method for the synthesis of this compound is the selective acid-catalyzed hydrolysis of the terminal glycosidic bond of ivermectin. This process must be carefully controlled to prevent the complete hydrolysis to the aglycone. Two common acidic systems are employed for this purpose.
Sulfuric Acid in Tetrahydrofuran/Water
One established method involves the use of sulfuric acid in a mixture of tetrahydrofuran (THF) and water. The THF acts as a co-solvent to ensure the solubility of the lipophilic ivermectin, while the aqueous sulfuric acid facilitates the hydrolysis.
Experimental Protocol:
-
Dissolution: Dissolve ivermectin in a minimal amount of tetrahydrofuran (THF).
-
Acidification: To the stirred solution, add a 10% aqueous solution of concentrated sulfuric acid (H₂SO₄). The reaction mixture should be maintained at a controlled temperature, typically room temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the monosaccharide while minimizing the formation of the aglycone.
-
Quenching: Once the desired conversion is achieved, the reaction is quenched by the addition of a weak base, such as a saturated sodium bicarbonate solution, until the pH is neutral.
-
Extraction: The product mixture is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product mixture containing unreacted ivermectin, this compound, and ivermectin aglycone.
Hydrochloric Acid in Aqueous Solution
An alternative method utilizes dilute hydrochloric acid at a slightly elevated temperature.
Experimental Protocol:
-
Suspension: Suspend ivermectin in a dilute aqueous solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Incubation: The reaction mixture is incubated at a controlled temperature, for instance, 36-37°C, for a period of 2-3 hours.
-
Monitoring and Work-up: Similar to the sulfuric acid method, the reaction progress is monitored chromatographically. The work-up procedure involves neutralization, extraction, and concentration as described above.
Table 1: Summary of Synthesis Parameters
| Parameter | Sulfuric Acid Method | Hydrochloric Acid Method |
| Acid | Concentrated H₂SO₄ | Hydrochloric Acid (HCl) |
| Solvent | Tetrahydrofuran/Water | Water |
| Acid Concentration | 10% in aqueous solution | 0.09 - 0.11 M |
| Temperature | Room Temperature | 36 - 37 °C |
| Reaction Time | Monitored by TLC/HPLC | 2 - 3 hours |
Purification of this compound
The crude product from the hydrolysis reaction is a mixture that requires chromatographic separation to isolate the this compound. Both normal-phase and reversed-phase chromatography are viable techniques.
Silica Gel Column Chromatography
Normal-phase chromatography using a silica gel stationary phase is effective for separating the components based on their polarity. The elution order is typically ivermectin (least polar), followed by this compound, and finally ivermectin aglycone (most polar).
Experimental Protocol:
-
Column Packing: A chromatography column is packed with silica gel using a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.
-
Sample Loading: The concentrated crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in the ethyl acetate/petroleum ether mobile phase.
-
Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure this compound.
-
Concentration: The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Reversed-Phase Flash Column Chromatography
Reversed-phase chromatography, utilizing a C18-functionalized silica gel, separates the compounds based on their hydrophobicity. In this case, the elution order is reversed, with the most polar compound (aglycone) eluting first.
Experimental Protocol:
-
Column Preparation: A C18 reversed-phase flash chromatography column is equilibrated with the initial mobile phase, typically a mixture of acetonitrile, methanol, and water.
-
Sample Application: The crude product is dissolved in a suitable solvent, such as methanol, and applied to the column.
-
Gradient Elution: The separation is achieved by running a gradient of decreasing polarity, for example, by increasing the ratio of acetonitrile and methanol to water. A typical eluent gradient might start with a higher water content and gradually move to a higher organic solvent content.
-
Fraction Analysis: Fractions are collected and analyzed by HPLC to identify those containing the purified this compound.
-
Product Isolation: The pure fractions are combined, and the organic solvents are removed under reduced pressure. The remaining aqueous mixture containing the product can be extracted with an organic solvent, which is then dried and evaporated to yield the final product.
Table 2: Summary of Purification Parameters
| Parameter | Silica Gel Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel | C18-functionalized Silica Gel |
| Mobile Phase | Ethyl Acetate / Petroleum Ether | Acetonitrile / Methanol / Water |
| Elution Principle | Increasing Polarity | Decreasing Polarity |
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Molecular Formula | C₄₁H₆₂O₁₁ |
| Molecular Weight | 730.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water |
| ¹H NMR (CDCl₃, δ) | Characteristic signals for the macrocyclic core and the remaining sugar unit. Absence of signals corresponding to the terminal oleandrose. |
| ¹³C NMR (CDCl₃, δ) | Distinct signals for the 41 carbons, with shifts confirming the absence of the terminal sugar. |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ at m/z ~753.9. Fragmentation analysis shows the loss of the monosaccharide unit. |
| Purity (HPLC) | Typically >95% after purification |
Visualization of Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described methods, based on controlled acid hydrolysis followed by chromatographic separation, offer a reliable pathway for obtaining this key derivative for further research and development in the field of antiparasitic drugs. Careful monitoring of the reaction and purification steps is crucial for achieving high purity and yield.
A Comparative Analysis of the Biological Activities of Ivermectin and Ivermectin Monosaccharide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is a broad-spectrum antiparasitic agent with a well-established safety and efficacy profile in both veterinary and human medicine. Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. Ivermectin is a disaccharide, possessing a sugar moiety at the C-13 position. Its monosaccharide derivative, which has one of the two sugars removed, is also biologically active. This technical guide provides a comprehensive comparison of the biological activities of ivermectin and its monosaccharide counterpart, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the available quantitative data comparing the biological activities of ivermectin and its monosaccharide derivative, selamectin. It is important to note that direct comparative data for all activities is not always available in the literature.
Table 1: Comparative Antiparasitic Efficacy
| Organism | Assay Type | Ivermectin Efficacy | Ivermectin Monosaccharide (Selamectin) Efficacy | Reference(s) |
| Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/mL | Similar to ivermectin | [1] |
| Gastrointestinal nematodes (in rhesus macaques) | Fecal Egg Count Reduction | 99.2% reduction | 99.4% reduction | [2] |
| Trixacarus caviae (in guinea pigs) | Mite Elimination | Mite-free at day 40 (400 µg/kg, SC, every 10 days for 4 injections) | Mite-free at day 30 (15 mg/kg, single topical dose) | [3] |
| Dermanyssus gallinae (in canaries) | Mite Population Reduction | Efficacious at day 16 | Efficacious at day 16 | [4] |
Table 2: Interaction with P-glycoprotein (P-gp)
| Parameter | Ivermectin | This compound (Selamectin) | Key Finding | Reference(s) |
| Brain Accumulation in mdr1a,b(-/-) mice (vs. wild-type) | 36-60 times higher | 5-10 times higher | Ivermectin is a more significant substrate for P-gp, leading to greater brain accumulation in its absence. | [5] |
Table 3: Pharmacokinetic Parameters
| Species | Parameter | Ivermectin | This compound (Selamectin) | Reference(s) |
| Cats (Topical) | Bioavailability | - | 74% | [6] |
| Dogs (Topical) | Bioavailability | - | 4.4% | [6] |
| Cats (Topical) | Cmax | - | 5513 ± 2173 ng/mL | [6] |
| Dogs (Topical) | Cmax | - | 86.5 ± 34.0 ng/mL | [6] |
| Cats (Topical) | Tmax | - | 15 ± 12 h | [6] |
| Dogs (Topical) | Tmax | - | 72 ± 48 h | [6] |
| Cats (Oral) | Bioavailability | - | 109% | [6] |
| Dogs (Oral) | Bioavailability | - | 62% | [6] |
Note: Direct comparative pharmacokinetic studies are limited. The data presented for ivermectin and selamectin are often from separate studies and different formulations, making direct comparisons challenging.
Mechanism of Action and Signaling Pathways
Primary Antiparasitic Mechanism of Action
Figure 1: Primary antiparasitic mechanism of ivermectin and its monosaccharide derivative.
Modulation of Host Signaling Pathways by Ivermectin
Recent research has unveiled that ivermectin can modulate several signaling pathways in mammalian cells, contributing to its potential anti-inflammatory and anticancer effects. The extent to which this compound shares these activities is an area of ongoing investigation, with limited direct comparative data.
Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and metastasis.[8]
Figure 2: Ivermectin's inhibitory effect on the Wnt/β-catenin signaling pathway.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Ivermectin has been demonstrated to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[9]
Figure 3: Inhibition of the Akt/mTOR signaling pathway by ivermectin.
Ivermectin exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[10]
Figure 4: Ivermectin's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Nematode Larval Development Assay
This in vitro assay is used to determine the efficacy of anthelmintic compounds by assessing their ability to inhibit the development of nematode eggs to the third larval stage (L3).
-
Egg Recovery: Nematode eggs (e.g., Haemonchus contortus) are recovered from the feces of infected donor animals.
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Assay Setup: Approximately 50-100 eggs are added to each well of a 96-well microtiter plate.
-
Compound Addition: Serial dilutions of the test compounds (ivermectin and this compound) and a vehicle control are added to the wells.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 27°C) for a period sufficient for larval development in the control group (typically 6-7 days).
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Assessment: The number of L3 larvae in each well is counted using an inverted microscope.
-
Data Analysis: The concentration of the compound that inhibits 50% of the larval development (IC50) is calculated.
Figure 5: Workflow for the Nematode Larval Development Assay.
Cell Migration (Wound Healing) Assay
This in vitro assay is used to assess the effect of compounds on cell migration.
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Cell Seeding: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in a culture plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Compound Treatment: The cells are treated with various concentrations of ivermectin, this compound, or a vehicle control.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours).
-
Data Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the compounds on cell migration.
Figure 6: Workflow for the Cell Migration (Wound Healing) Assay.
In Vitro P-glycoprotein Interaction (Everted Gut Sac) Assay
This ex vivo method assesses the role of P-glycoprotein in the intestinal transport of a compound.
-
Sac Preparation: A segment of the small intestine (e.g., from a rat) is removed, everted, and tied at one end to form a sac.
-
Incubation: The everted sac is filled with a buffer solution and incubated in a bath containing the test compound (e.g., ivermectin) with or without a known P-gp inhibitor.
-
Sampling: At various time points, samples are taken from the incubation bath (mucosal side) and from inside the sac (serosal side).
-
Concentration Measurement: The concentration of the test compound in the samples is determined using a suitable analytical method (e.g., HPLC).
-
Data Analysis: The rate of transport of the compound from the mucosal to the serosal side is calculated. A lower transport rate in the absence of the P-gp inhibitor suggests that the compound is a substrate for P-gp.
Figure 7: Workflow for the In Vitro P-glycoprotein Interaction Assay.
Conclusion
The available evidence suggests that ivermectin and its monosaccharide derivative, selamectin, exhibit comparable antiparasitic efficacy against a range of nematodes and ectoparasites. A key in vitro study indicates no significant difference in potency in a nematode larval development assay based on the presence of a disaccharide versus a monosaccharide at the C-13 position. However, a significant difference lies in their interaction with P-glycoprotein, with ivermectin being a more potent substrate. This leads to greater accumulation of ivermectin in the central nervous system in animals with deficient P-gp function, suggesting a potentially better safety profile for the monosaccharide in such cases.
While ivermectin has been shown to modulate host signaling pathways involved in inflammation and cancer, there is a notable lack of direct quantitative comparative studies to determine if the monosaccharide derivative possesses similar activities and potencies. Further research is warranted to elucidate the comparative binding affinities of ivermectin and its monosaccharide at their primary target, the glutamate-gated chloride channels, and to explore the potential of the monosaccharide in anti-inflammatory and anticancer applications. This will provide a more complete understanding of the structure-activity relationship and could guide the development of new derivatives with improved therapeutic profiles.
References
- 1. A review of the off-label use of selamectin (Stronghold®/Revolution®) in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Selamectin (Revolution, Revolution Plus, Paradyne) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Comparing therapeutic efficacy between ivermectin, selamectin, and moxidectin in canaries during natural infection with Dermanyssus gallinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selamectin - Wikipedia [en.wikipedia.org]
- 6. [PDF] An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus | Semantic Scholar [semanticscholar.org]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral and anti-inflammatory properties of ivermectin and its potential use in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Semi-Synthetic Origin of Ivermectin Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and semi-synthetic origin of ivermectin monosaccharide. It details the journey from the natural fermentation product, avermectin, to the semi-synthetic ivermectin, and subsequently to its monosaccharide derivative. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in the field of drug development and parasitology.
Introduction: From Avermectin to Ivermectin
The story of ivermectin begins with the discovery of the avermectins, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] These natural products are fermentation products of the soil actinomycete Streptomyces avermitilis.[1][2] The initial discovery was the result of a collaboration between the Kitasato Institute in Japan and Merck Sharp and Dohme Research Laboratories in the late 1970s.[1][2] Eight distinct avermectins were isolated, with avermectin B1, a mixture of B1a and B1b, being a key component.[1]
Ivermectin is a semi-synthetic derivative of avermectin B1.[2][3][4] It is produced through the selective catalytic hydrogenation of the 22,23-double bond of avermectin B1a and B1b.[5][6] This modification enhances the compound's safety and efficacy profile. Ivermectin itself is a mixture, typically containing at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[4] The groundbreaking work on avermectin and ivermectin earned William C. Campbell and Satoshi Ōmura the 2015 Nobel Prize in Physiology or Medicine.[2]
This compound: A Key Derivative
Ivermectin is a disaccharide, containing two oleandrose sugar moieties.[2][] The this compound, specifically ivermectin B1a monosaccharide, is a derivative where the terminal oleandrose sugar has been removed.[1][] This compound can be produced semi-synthetically through the selective hydrolysis of the terminal saccharide unit of ivermectin.[1][] It is also a known metabolite of ivermectin.[3]
The monosaccharide exhibits distinct biological properties compared to its parent compound. It is a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of ivermectin.[1][] This makes it a valuable tool for studying the mechanisms of ivermectin resistance and for investigating different aspects of its antiparasitic action.[1][]
Data Presentation
Physicochemical Properties of Ivermectin B1a Monosaccharide
| Property | Value | Source |
| Molecular Formula | C41H62O11 | [1][8] |
| Molecular Weight | 730.9 g/mol | [1][8] |
| Appearance | White Solid | [9] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [1] |
Comparative Biological Activity
The following table summarizes the comparative activity of ivermectin, its monosaccharide, and aglycone derivatives against various nematode species. The data highlights that while the monosaccharide retains significant activity, the removal of both sugar units (aglycone) leads to a substantial decrease in potency.
| Compound | Target Organism | Assay | Activity | Reference |
| Ivermectin B1 | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/ml | [2] |
| Ivermectin B1 Monosaccharide | Haemonchus contortus | Larval Development Assay | Similar potency to Ivermectin B1 | [2] |
| Ivermectin B1 Aglycone | Haemonchus contortus | Larval Development Assay | Significantly less potent than Ivermectin B1 | [10] |
| 22,23-dihydroavermectin B1a monosaccharide | Caenorhabditis elegans | [3H]ivermectin binding inhibition | More potent than the aglycone | [] |
Experimental Protocols
Semi-Synthesis of Ivermectin from Avermectin B1
This protocol describes the general procedure for the selective hydrogenation of avermectin B1 to produce ivermectin.
Materials:
-
Avermectin B1a and B1b mixture
-
Rhodium complex catalyst (e.g., Wilkinson's catalyst)
-
Solvent (e.g., toluene, methanol/cyclohexane mixture)
-
Hydrogen gas
-
Triphenylphosphine (optional)
Procedure:
-
Dissolve the avermectin B1 mixture in the chosen solvent in a suitable reaction vessel.
-
Add the rhodium complex catalyst. In some procedures, an excess of a tertiary phosphine like triphenylphosphine is also added.
-
Pressurize the reaction vessel with hydrogen gas. The pressure can range from 1 to 150 bar.
-
Heat the reaction mixture to a temperature between 60°C and 100°C.
-
Maintain the reaction with intensive mixing for a period of several hours (e.g., 8-10 hours).
-
Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the catalyst by filtration.
-
Concentrate the filtrate to obtain the crude ivermectin product.
-
Purify the crude product by recrystallization or chromatography to yield ivermectin with high purity.[5]
Preparation of this compound by Acid Hydrolysis
This protocol outlines the general method for the selective hydrolysis of ivermectin to its monosaccharide derivative.
Materials:
-
Ivermectin
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Aqueous Tetrahydrofuran (THF) or Methanol/Water mixture
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve ivermectin in a suitable solvent system, such as aqueous tetrahydrofuran or a methanol/water mixture.
-
Carefully add the acid catalyst. For instance, use 10% concentrated H₂SO₄ in aqueous THF or prepare a solution with a final HCl concentration of 0.1M.
-
Incubate the reaction mixture at a controlled temperature, for example, 36-37°C.
-
The reaction time can vary from 1 to 3 hours. Monitor the progress of the hydrolysis by HPLC to maximize the yield of the monosaccharide and minimize the formation of the aglycone.
-
Once the desired conversion is achieved, neutralize the reaction mixture.
-
Extract the products with an organic solvent.
-
Concentrate the organic extract to obtain a crude mixture of ivermectin, this compound, and ivermectin aglycone.
-
Purify the this compound from the crude mixture using silica gel column chromatography.[11]
Mandatory Visualization
Semi-Synthetic Origin of Ivermectin and its Monosaccharide
Caption: Semi-synthetic pathway from Avermectin B1 to this compound.
Proposed Mechanism of Action of Ivermectin in Nematodes
Caption: Ivermectin's primary mechanism of action in nematodes.
Potential Signaling Pathways Modulated by Ivermectin Derivatives in Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C41H62O11 | CID 126456000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]
- 9. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN117729927A - Method for reducing particle size of ivermectin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Structural Elucidation of Ivermectin Monosaccharide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a potent macrocyclic lactone anthelmintic agent, is a semi-synthetic derivative of the avermectins, a class of natural products from the soil bacterium Streptomyces avermitilis. The commercial drug is a mixture of at least 90% 22,23-dihydroavermectin B₁ₐ (H₂B₁ₐ) and no more than 10% 22,23-dihydroavermectin B₁b (H₂B₁b). The structural complexity and the potential for various derivatives, either as metabolites, degradation products, or process-related impurities, necessitate robust analytical methodologies for their characterization.[1][2]
One of the key derivatives is the ivermectin monosaccharide (C₄₁H₆₂O₁₁), which results from the cleavage of the terminal L-oleandrose unit from the disaccharide chain of the parent molecule.[2][3][4] The structural elucidation of this monosaccharide is critical for understanding ivermectin's metabolism, degradation pathways, and for ensuring the purity of the active pharmaceutical ingredient (API).[5][6]
This technical guide provides a comprehensive overview of the analytical strategies and experimental protocols for the structural elucidation of this compound, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Workflow for Structural Elucidation
The structural elucidation of this compound follows a systematic workflow, beginning with the isolation of the compound, followed by the determination of its molecular formula and detailed structural analysis using spectroscopic techniques.
Mass Spectrometry Analysis
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the initial characterization of ivermectin derivatives. It provides the accurate mass of the molecule, from which the molecular formula can be deduced, and offers structural insights through fragmentation analysis.
Data Presentation
The mass spectrometry data for ivermectin and its key fragments are summarized in the table below. For this compound, the expected molecular ion would correspond to the ivermectin molecule minus the terminal oleandrose sugar.
| Analyte | Adduct Ion | Observed m/z | Interpretation |
| Ivermectin (H₂B₁ₐ) | [M+NH₄]⁺ | 892.3 | Ammonium adduct of the parent molecule |
| Ivermectin Fragment | [M-monosaccharide+H]⁺ | 713.4 | Loss of the terminal oleandrose unit |
| Ivermectin Fragment | [M-disaccharide+H]⁺ | 568.9 | Loss of the entire disaccharide chain (aglycone) |
| This compound | [M+H]⁺ | 731.4 | Expected protonated molecule |
| This compound | [M+Na]⁺ | 753.4 | Expected sodiated molecule |
Data inferred from fragmentation patterns of Ivermectin H₂B₁ₐ.[2]
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve the purified this compound in methanol to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to 10 µg/mL.
-
Chromatography:
-
Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 3 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 70% B, hold for 2 minutes, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
-
Mass Spectrometry:
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, use a collision energy of 20-40 eV.
-
NMR Spectroscopy Analysis
NMR spectroscopy is the most definitive method for the complete structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and to establish the connectivity of the atoms.
Data Presentation
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн, mult., J in Hz) |
| Aglycone | ||
| 1 | 173.8 | - |
| 2 | 36.6 | 2.35 (m) |
| ... | ... | ... |
| Inner Sugar | ||
| 1' | 97.9 | 4.65 (d, 3.5) |
| 2' | 35.1 | 2.25 (m) |
| ... | ... | ... |
| Terminal Sugar | ||
| 1'' | 101.2 | 4.98 (br s) |
| 2'' | 34.9 | 1.65 (m), 2.15 (m) |
| 3'' | 78.9 | 3.15 (m) |
| 4'' | 78.1 | 3.45 (m) |
| 5'' | 68.2 | 3.95 (m) |
| 6'' | 17.9 | 1.25 (d, 6.2) |
This is a partial and representative dataset for Ivermectin H₂B₁ₐ. The full assignment is more extensive.
Logic of 2D NMR for Structural Elucidation
The connectivity of the molecule is determined by analyzing the correlation peaks in the 2D NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation:
-
Spectrometer: Bruker Avance 600 MHz NMR spectrometer (or equivalent).[2]
-
Probe: 5 mm cryoprobe.
-
Temperature: 298 K.
-
-
1D NMR Experiments:
-
¹H NMR: Acquire with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1 s.
-
¹³C NMR: Acquire with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2 s.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Acquire with 2048 x 256 data points, 8 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire with 2048 x 256 data points, 16 scans per increment. Optimize for a one-bond J-coupling of 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire with 2048 x 512 data points, 32 scans per increment. Optimize for a long-range J-coupling of 8 Hz.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function before Fourier transformation.
Conclusion
The structural elucidation of this compound is a multi-step process that relies on the synergistic use of chromatographic separation and advanced spectroscopic techniques. LC-HRMS provides the initial, crucial information on molecular weight and formula, while a full suite of 1D and 2D NMR experiments allows for the unambiguous determination of the complete chemical structure. The detailed protocols and data interpretation strategies outlined in this guide provide a robust framework for researchers and scientists working on the analysis of ivermectin and its derivatives.
References
- 1. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. This compound | C41H62O11 | CID 126456000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 123997-64-8 | MI163228 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Ivermectin monosaccharide as a metabolite of ivermectin
For Immediate Release
[City, State] – November 24, 2025 – This technical guide provides an in-depth analysis of ivermectin monosaccharide, a significant metabolite of the broad-spectrum antiparasitic agent, ivermectin. Tailored for researchers, scientists, and drug development professionals, this document consolidates current knowledge on its formation, pharmacokinetic profile, and biological activities, supported by detailed experimental methodologies and pathway visualizations.
Introduction to Ivermectin and its Metabolism
Ivermectin, a semisynthetic derivative of the avermectin family, is a potent endectocide widely used in both veterinary and human medicine.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the principal isoform responsible for its biotransformation into at least ten different metabolites, which are mostly hydroxylated and demethylated derivatives.[1] One of the key metabolites identified is 22,23-dihydroavermectin B1a monosaccharide, formed by the hydrolysis of the disaccharide moiety of the parent ivermectin molecule.[1] Another identified monosaccharide metabolite is 24-hydroxymethyl-H2B1a monosaccharide. This document will focus on the current understanding of these monosaccharide metabolites.
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, the overall pharmacokinetic profile of ivermectin and its metabolites has been characterized. The following table summarizes the known information regarding ivermectin and its metabolites.
| Parameter | Value | Species | Notes | Reference |
| Parent Drug (Ivermectin) Pharmacokinetics | ||||
| Tmax (Oral) | ~4-5 hours | Human | Peak plasma concentration time. | [2] |
| Half-life (Oral) | ~18 hours | Human | Varies based on individual factors. | |
| Excretion | >98% in feces, <1% in urine | Human | Primarily excreted as metabolites.[2] | [1][2] |
| Metabolite Identification | ||||
| Major Metabolites | 3”-O-desmethyl ivermectin, 4a-hydroxy ivermectin | Human | Identified in in vitro and in vivo studies. | |
| Monosaccharide Metabolite | 22,23-dihydroavermectin B1a monosacharide | Human | Identified in feces.[1] | [1] |
| Monosaccharide Metabolite | 24-hydroxymethyl-H2B1a, its monosaccharide | Cattle, Sheep, Rat | Identified in liver tissue. | |
| Biological Activity of this compound | ||||
| Nematode Larval Development | Potent Inhibitor | Haemonchus contortus | Devoid of the paralytic activity of the parent compound. |
Experimental Protocols
In Vitro Metabolism of Ivermectin for Metabolite Production
This protocol describes a general method for the in vitro metabolism of ivermectin using human liver microsomes to generate metabolites, including the monosaccharide derivative, for further analysis.
Materials:
-
Ivermectin
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Centrifuge
-
Incubator/shaking water bath
Procedure:
-
Prepare a stock solution of ivermectin in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the ivermectin stock solution.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-determined amount of human liver microsomes.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis by LC-MS/MS to identify and quantify the formation of this compound and other metabolites.[3][4][5]
Analytical Method for Ivermectin and its Metabolites using LC-MS/MS
This protocol outlines a general approach for the sensitive and selective quantification of ivermectin and its metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of ivermectin and its expected metabolites.
Sample Preparation:
-
Perform a protein precipitation of the plasma or microsomal incubation sample with acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Inject a specific volume into the LC-MS/MS system.
Nematode Larval Development Inhibition Assay
This assay is used to determine the biological activity of this compound against nematode larvae.
Materials:
-
Haemonchus contortus eggs or L1 larvae
-
96-well microtiter plates
-
Growth medium for larvae
-
This compound
-
Microscope
Procedure:
-
Prepare serial dilutions of this compound in the growth medium.
-
Add a standardized number of H. contortus eggs or L1 larvae to each well of a 96-well plate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development to the L3 stage in the control wells (typically 6 days).[6]
-
After the incubation period, count the number of viable L3 larvae in each well under a microscope.
-
Calculate the percentage of inhibition of larval development for each concentration and determine the IC50 value.[7]
Signaling Pathways and Logical Relationships
While specific signaling pathways modulated by this compound have not been extensively studied, the parent compound, ivermectin, is known to interact with several pathways. It is plausible that its metabolites may share some of these targets or have unique interactions.
Ivermectin Metabolism and Metabolite Formation
The biotransformation of ivermectin primarily occurs in the liver, catalyzed by CYP3A4 enzymes. This process leads to the formation of various metabolites, including hydroxylated, demethylated, and monosaccharide derivatives.
Experimental Workflow for Metabolite Analysis
The general workflow for identifying and characterizing ivermectin metabolites involves in vitro metabolism followed by analytical separation and identification techniques.
Potential Signaling Pathways of Ivermectin and its Metabolites
Ivermectin has been shown to modulate the Wnt/β-catenin signaling pathway. It is hypothesized that ivermectin binds to and inhibits components of this pathway, leading to a decrease in the transcription of target genes involved in cell proliferation and differentiation. While not confirmed for the monosaccharide, this represents a potential area of investigation.
Conclusion
This compound is a notable metabolite of ivermectin with distinct biological properties. While its pharmacokinetic profile is not yet fully elucidated, its potent inhibitory effect on nematode larval development highlights its potential significance. Further research is warranted to fully characterize the pharmacokinetic parameters of this compound and to explore its specific interactions with cellular signaling pathways. The experimental protocols and analytical methods described herein provide a framework for future investigations into this and other ivermectin metabolites, which will be crucial for a comprehensive understanding of ivermectin's overall pharmacological profile and for the development of new antiparasitic strategies.
References
- 1. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Receptor Binding Affinity of Ivermectin Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a macrocyclic lactone derived from Streptomyces avermitilis, is a potent antiparasitic agent with a broad spectrum of activity. Its mechanism of action is primarily mediated by its high affinity for glutamate-gated chloride ion channels (GluClRs) in invertebrates, leading to paralysis and death of the parasite. Ivermectin is a disaccharide, and its derivatives, including the monosaccharide form, are of significant interest for understanding the structure-activity relationships that govern its binding to various receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of ivermectin monosaccharide, drawing on available data and inferring from the extensive research on its parent compound, ivermectin. While direct quantitative data for the monosaccharide derivative is limited in publicly accessible literature, this guide synthesizes existing information to provide a valuable resource for researchers in the field.
Core Concepts: Receptor Binding and Mechanism of Action
Ivermectin and its derivatives exert their effects by binding to specific protein targets. The primary targets in invertebrates are ligand-gated ion channels, which are crucial for neurotransmission.
Glutamate-Gated Chloride Ion Channels (GluClRs)
The principal target of ivermectin in invertebrates is the glutamate-gated chloride ion channel (GluClR), a member of the Cys-loop receptor family. These channels are found in the nerve and muscle cells of nematodes and arthropods.
-
Mechanism of Action: Ivermectin binds selectively and with high affinity to GluClRs.[1] This binding potentiates the effect of glutamate, leading to an increased permeability of the cell membrane to chloride ions. The influx of chloride ions causes hyperpolarization of the nerve or muscle cell, inhibiting its function and ultimately leading to flaccid paralysis and death of the parasite.[1] Ivermectin can also directly open the channel in the absence of glutamate. The binding site for ivermectin on the GluClR is located in the transmembrane domain, at the interface between subunits.
Other Potential Receptor Targets
While GluClRs are the primary target, ivermectin has been shown to interact with other receptors, albeit generally with lower affinity. These include:
-
GABA-A Receptors: Ivermectin can act as a positive allosteric modulator of γ-aminobutyric acid (GABA-A) receptors, another class of ligand-gated chloride channels present in both invertebrates and vertebrates.
-
P2X4 Receptors: These are ATP-gated ion channels.
-
SARS-CoV-2 Spike Protein: In silico and some in vitro studies have explored the binding of ivermectin to the spike protein of SARS-CoV-2, suggesting a potential for viral entry inhibition.[2][3]
-
Importin α/β: Ivermectin has been shown to inhibit the nuclear import of viral proteins by targeting the importin α/β heterodimer.
The disaccharide moiety of ivermectin is known to play a role in its binding to some of these targets. Therefore, understanding the binding of the monosaccharide derivative is crucial for elucidating the specific molecular interactions.
Quantitative Data on Receptor Binding Affinity
Direct and comprehensive quantitative data on the binding affinity of this compound to various receptors is not widely available in the peer-reviewed literature. However, comparative studies provide valuable insights into its potency relative to ivermectin and other derivatives.
| Compound | Receptor/System | Assay Type | Binding Affinity/Potency | Source |
| This compound | C. elegans membrane-bound & detergent-soluble binding sites | Competition with [3H]ivermectin | Greater potency than ivermectin aglycone and octahydro B1 avermectin | [] |
| Ivermectin | C. elegans membrane-bound binding site | Radioligand binding | Kd = 0.11 nM | [] |
| Ivermectin | C. elegans detergent-solubilized binding site | Radioligand binding | Kd = 0.20 nM | [] |
| Ivermectin | Haemonchus contortus GluClα3B | Radioligand binding | Kd = 0.35 ± 0.1 nM | [5] |
| Ivermectin | Human P2X4 Receptor | Intracellular Ca2+ assay | pEC50 = 6.00 ± 0.08 | [6] |
| Ivermectin | Human GABA-A α1β3γ2 Receptor | Membrane potential assay | Full agonist | [6] |
| Ivermectin | SARS-CoV-2 Spike Protein (S2 subunit) | Molecular Docking | E-value = -411.6 (B1b homolog) | [3] |
| Ivermectin | SARS-CoV-2 Spike-ACE2 complex | Molecular Docking | Binding Energy = -18 kcal/mol |
Note: The table highlights the limited availability of direct binding constants for this compound. The greater potency observed in competition assays suggests that its binding affinity for C. elegans ivermectin binding sites is likely in the low nanomolar or even sub-nanomolar range.
Experimental Protocols
The determination of receptor binding affinity for a compound like this compound involves a variety of established experimental techniques. The following are detailed methodologies for key experiments that would be applicable.
Radioligand Binding Assay
This is a classic and highly sensitive method for quantifying the interaction between a ligand and its receptor.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.
Materials:
-
Source of receptor (e.g., membrane preparations from C. elegans or cells expressing the receptor of interest).
-
Radiolabeled ivermectin (e.g., [3H]ivermectin).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a known protein concentration.
-
Incubation: In a series of tubes, add a fixed concentration of radiolabeled ivermectin, the membrane preparation, and increasing concentrations of unlabeled this compound (for competition assays) or increasing concentrations of radiolabeled ligand (for saturation assays).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation assays: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a large excess of unlabeled ligand) against the concentration of the radiolabeled ligand. Fit the data to a one-site binding model to determine Kd and Bmax.
-
Competition assays: Plot the percentage of specific binding of the radiolabeled ligand against the log concentration of the unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.
Objective: To determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction between this compound and a purified receptor.
Materials:
-
Purified, soluble receptor protein.
-
This compound solution.
-
ITC instrument.
-
Degassing station.
Protocol:
-
Sample Preparation: Prepare solutions of the purified receptor and this compound in the same buffer. Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
Instrument Setup: Load the receptor solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the sample cell containing the receptor.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the ligand binds to the receptor. A reference cell containing only buffer is used to subtract the heat of dilution.
-
Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the heat change per injection. Plotting this heat change against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the binding of this compound to an immobilized receptor.
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip).
-
Purified receptor protein.
-
This compound solution.
-
Running buffer.
-
Immobilization reagents (e.g., EDC/NHS).
Protocol:
-
Receptor Immobilization: Covalently immobilize the purified receptor onto the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Association Phase: Flow a solution of this compound at a specific concentration over the sensor chip surface. The binding of the monosaccharide to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation Phase: Replace the this compound solution with running buffer. The dissociation of the bound ligand is monitored as a decrease in the SPR signal over time.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound ligand without denaturing the immobilized receptor.
-
Data Analysis: The sensorgram (a plot of RU versus time) is analyzed to determine the kinetic parameters. The association phase is fitted to a model to determine ka, and the dissociation phase is fitted to determine kd. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka. Performing the experiment with a range of this compound concentrations allows for a more robust determination of the binding kinetics.
Visualizations
Signaling Pathway of Ivermectin at the Glutamate-Gated Chloride Channel
Caption: this compound binds to an allosteric site on the GluClR, leading to channel opening, chloride influx, and hyperpolarization.
Experimental Workflow for Radioligand Binding Assay
Caption: A streamlined workflow for determining receptor binding affinity using a radioligand competition assay.
Logical Relationship of Ivermectin's Multi-Target Effects
References
- 1. Ivermectin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the binding efficacy of ivermectin against the key proteins of SARS-CoV-2 pathogenesis: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Ivermectin monosaccharide degradation and stability studies
An In-depth Technical Guide on the Degradation and Stability of Ivermectin and its Monosaccharide Derivative
Executive Summary
Ivermectin (IVM), a potent macrocyclic lactone antiparasitic agent, is susceptible to degradation under various environmental conditions, leading to the formation of several degradants. A primary degradation pathway involves the hydrolysis of its disaccharide moiety, first yielding ivermectin monosaccharide and subsequently the ivermectin aglycone. Understanding the kinetics and mechanisms of this degradation is crucial for ensuring the stability, efficacy, and safety of ivermectin-containing pharmaceutical products. This technical guide provides a comprehensive overview of ivermectin's degradation pathways, detailed experimental protocols for stability-indicating studies, and a summary of its stability under stress conditions including acid and base hydrolysis, oxidation, photolysis, and thermal stress.
Introduction
Ivermectin is a semi-synthetic derivative of the avermectin family, widely used in both human and veterinary medicine to treat and control parasitic infections.[1] Its structure consists of a large 16-membered lactone ring connected to a disaccharide unit at the C-13 position. The integrity of this structure is essential for its biological activity. However, the glycosidic bonds of the disaccharide are susceptible to cleavage, particularly through hydrolysis.[2][3]
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by ICH guidelines.[1][4][5] For ivermectin, these studies have shown that it degrades under acidic, alkaline, oxidative, and photolytic conditions.[4][6][7] A key step in its hydrolytic degradation is the loss of the terminal oleandrose sugar to form the this compound, which can be further hydrolyzed to the inactive aglycone.[2][8] This document details the conditions leading to this degradation and the analytical methods used to monitor it.
Ivermectin Degradation Pathways
Ivermectin's degradation primarily occurs at the disaccharide chain, although modifications to the macrocyclic lactone ring can also occur, especially under oxidative stress. The sequential loss of the sugar moieties is a critical degradation pathway.
Hydrolytic Degradation (Acidic and Alkaline)
Ivermectin is highly susceptible to acid- and base-catalyzed hydrolysis.[6][7]
-
Acid-Catalyzed Hydrolysis : In acidic conditions, the glycosidic bonds are readily cleaved.[2] This reaction leads to the formation of this compound and ivermectin aglycone.[8][9] Studies have shown that ivermectin is labile to acid hydrolysis, with nearly complete degradation observed when subjected to 1 M HCl at room temperature.[10] The rate of degradation is dependent on the pH, with acidic environments in soil reported to inhibit hydrolysis and stabilize the molecule, prolonging its persistence.[9]
-
Alkaline-Catalyzed Hydrolysis : Ivermectin also degrades in basic conditions.[4] Similar to acid hydrolysis, this process can lead to the formation of the monosaccharide and aglycone.[8] Nearly complete degradation has been observed at room temperature with 0.1 M NaOH.[10]
Oxidative Degradation
The drug is susceptible to degradation by oxidation.[6][7] Forced degradation studies using hydrogen peroxide (H₂O₂) and other oxidizing agents like potassium dichromate (K₂Cr₂O₇) have confirmed its vulnerability.[1][4] A major degradation product identified from H₂O₂ induced oxidation is 3,4-epoxide H₂B₁ₐ, indicating that the macrocyclic ring is also a site for oxidative attack.[1][4]
Photodegradation
Exposure to light, particularly UV radiation, can cause significant degradation of ivermectin.[11][12] Photodegradation has been observed to occur primarily at a wavelength of 350 nm.[11][13] In one study, approximately 90% photodegradation was observed after 5 hours of irradiation in the presence of a TiO₂ catalyst.[14] The degradation mechanism involves the generation of free radicals, including singlet oxygen, superoxide anion, and hydroxyl radicals.[11][13] The composition of the medium influences photostability, with degradation being more pronounced in seawater compared to river water.[11]
Thermal Degradation
Ivermectin shows varied stability under thermal stress. While it is generally resistant to processes like pasteurization and boiling in milk, degradation can occur at higher temperatures.[15] Thermogravimetric analysis (TGA) has shown that thermal degradation of pure ivermectin begins at 157°C.[16] Forced degradation studies have been performed by exposing solid ivermectin to 80°C for 14 days to generate thermal degradants.[17]
Experimental Protocols
Standardized protocols are employed to conduct forced degradation studies and analyze the resulting samples.
Forced Degradation (Stress Testing) Protocols
These studies are designed to accelerate the degradation of ivermectin to identify its likely degradation products.[18]
-
Acid Hydrolysis : A sample solution of ivermectin is treated with 0.1 M hydrochloric acid (HCl) for 4 hours and subsequently neutralized with 0.1 M sodium hydroxide (NaOH).[17]
-
Base Hydrolysis : The sample is treated with 0.015 M NaOH for 2 hours and then neutralized with 0.015 M HCl.[17]
-
Oxidative Degradation : Stress degradation is performed using two common oxidizing agents. One method involves treating the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.[17] Another uses 5 mM potassium dichromate (K₂Cr₂O₇) for 22 hours at room temperature.[17]
-
Photolytic Degradation : A solution of ivermectin in a quartz flask is irradiated for 10 hours.[17] Solid samples have been stressed by irradiation with 765 W/m² light intensity for 8 hours.[17]
-
Thermal Degradation : Solid ivermectin is exposed to a temperature of 80°C for a period of 14 days.[17]
Analytical Methodologies
A range of analytical techniques are used for the separation, quantification, and identification of ivermectin and its degradants.
-
High-Performance Liquid Chromatography (HPLC) : This is the most widely used technique. A typical stability-indicating method uses a reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm particle size) maintained at 45°C.[17] A gradient elution with a mobile phase composed of water, acetonitrile, and isopropanol is often employed.[17] UV detection is commonly set at 245 nm.[19][20]
-
High-Performance Thin-Layer Chromatography (HPTLC) : An HPTLC method has been developed for quantifying ivermectin in the presence of its degradants.[6] The separation is achieved on silica gel plates with a mobile phase such as n-hexane: acetone: ethyl acetate (6.5: 3.5: 0.1 v/v/v), and densitometric analysis is carried out at 247 nm.[6][7]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) : This powerful technique is used for the identification and structural characterization of degradation products.[1][4] It allows for precise mass measurements to determine the elemental composition of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used for the definitive structural elucidation of major degradation products after they have been isolated, for instance, using semi-preparative HPLC.[1][4]
Data on Ivermectin Stability and Degradation
Quantitative data from various studies provide insight into the rate and extent of ivermectin degradation under different conditions.
Table 1: Summary of Forced Degradation Conditions and Observations for Ivermectin
| Stress Condition | Reagent/Parameters | Duration | Key Observations | Citation(s) |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | Susceptible to degradation. | [17] |
| 1 M HCl | - | Nearly complete degradation. | [10] | |
| 0.02 M HCl | 3 hours | Forms monosaccharide (MS H₂B₁ₐ) and aglycone. | [2] | |
| Alkaline Hydrolysis | 0.015 M NaOH | 2 hours | Susceptible to degradation. | [17] |
| 0.1 M NaOH | - | Nearly complete degradation. | [10] | |
| Oxidation | 3% H₂O₂ | 2 hours | Susceptible to degradation. | [17] |
| 5 mM K₂Cr₂O₇ | 22 hours | Susceptible to degradation. | [17] | |
| Photodegradation | UV/Visible Light (Solid) | 8 hours | Susceptible to degradation. | [17] |
| UV/Visible Light (Solution) | 10 hours | Susceptible to degradation. | [17] | |
| Thermal Stress | 80°C (Solid) | 14 days | Susceptible to degradation. | [17] |
| Cooking (Meat) | - | Found to be stable. | [21] |
Table 2: Quantitative Stability and Degradation Data for Ivermectin
| Study Type | Matrix/Medium | Condition | Parameter | Result | Citation(s) |
| Photocatalysis | Aqueous TiO₂ suspension | UV Irradiation | Degradation % | ~90% after 5 hours | [14][22] |
| Rate Constant (k) | 0.36 - 0.64 h⁻¹ | [14][22] | |||
| Long-term Storage | Sheep Milk | -20°C Freezing | Degradation % | ~25% after 2 years | [15] |
| Formulation Stability | 0.2% w/v Oral Solution | Room Temp (25°C) | % Remaining | ~97% ± 0.2 after 3 months | [23] |
| Biodegradation | Culture Medium | A. taiwanensis (28-35°C) | Degradation % | >65% | [24] |
| A. taiwanensis (pH 7-9) | Degradation % | >69% | [24] |
Conclusion
The stability of ivermectin is a critical quality attribute that is significantly influenced by environmental factors such as pH, light, oxidizing agents, and temperature. The primary degradation pathway under hydrolytic conditions involves the sequential cleavage of the disaccharide chain, leading first to the formation of this compound and then to ivermectin aglycone. Comprehensive forced degradation studies, coupled with robust, stability-indicating analytical methods like HPLC and LC-MS, are imperative for identifying these degradants and understanding the molecule's stability profile. The data summarized in this guide underscores the susceptibility of ivermectin to acidic, alkaline, oxidative, and photolytic stress, while showing relative stability to moderate thermal stress. This information is vital for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of ivermectin products.
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106692054A - Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation - Google Patents [patents.google.com]
- 3. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpls.org [wjpls.org]
- 6. researchgate.net [researchgate.net]
- 7. ijddr.in [ijddr.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. Aspects of decontamination of ivermectin and praziquantel from environmental waters using advanced oxidation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modeling and evaluation of ivermectin release kinetics from 3D-printed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. a-comprehensive-study-to-identify-and-characterize-major-degradation-products-of-ivermectin-drug-substance-including-its-degradation-pathways-using-lc-hrms-and-nmr - Ask this paper | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
- 20. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 21. The effect of cooking on veterinary drug residues in food: 7. Ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficient degradation of ivermectin by newly isolated Aeromonas taiwanensis ZJB-18,044 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Ivermectin Monosaccharide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of ivermectin monosaccharide in biological matrices. Ivermectin, a broad-spectrum antiparasitic agent, is metabolized into several compounds, with this compound being a key analyte for pharmacokinetic and drug metabolism studies. The described protocol provides a reliable methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this metabolite, crucial for drug development and research.
Introduction
Ivermectin is a potent macrocyclic lactone widely used in both human and veterinary medicine to treat a variety of parasitic infections. The efficacy and safety of ivermectin are influenced by its pharmacokinetic profile, which includes its metabolism into various derivatives. This compound is a primary metabolite formed by the hydrolysis of the disaccharide moiety of the parent drug. Accurate quantification of this metabolite is essential for understanding the metabolic fate of ivermectin, assessing drug exposure, and investigating potential correlations with efficacy and safety. This document provides a detailed protocol for a validated HPLC-MS/MS method to quantify this compound in biological samples, offering high selectivity and sensitivity.
Chemical Properties
-
Chemical Name: (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1]
-
Molecular Formula: C₄₁H₆₂O₁₁[1]
-
Molecular Weight: 730.9 g/mol [1]
Experimental Protocols
This section outlines the detailed methodologies for sample preparation, HPLC separation, and MS/MS detection of this compound.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Three common and effective methods are described below.
3.1.1. Protein Precipitation (for Plasma, Serum)
This is a rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Ivermectin-d2).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.
3.1.2. Liquid-Liquid Extraction (LLE) (for Plasma, Urine)
LLE provides a cleaner extract compared to protein precipitation.
-
To 500 µL of sample, add an appropriate internal standard.
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step with another 2 mL of the organic solvent.
-
Combine the organic layers and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
3.1.3. Solid-Phase Extraction (SPE) (for complex matrices like tissue homogenates)
SPE offers the highest degree of sample cleanup and concentration.
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., diluted plasma or tissue homogenate with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
HPLC-MS/MS Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
3.2.1. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
3.2.2. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 748.4 ([M+NH₄]⁺) |
| Product Ion (m/z) | 569.3 (Loss of the monosaccharide sugar moiety) |
| Collision Energy (eV) | Optimization required (start around 20-30 eV) |
| Dwell Time | 100 ms |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: The precursor ion is proposed as the ammoniated adduct ([M+NH₄]⁺) based on the molecular weight of this compound (730.9 g/mol ) and the common formation of such adducts for ivermectin and related compounds in the presence of ammonium formate in the mobile phase or as an additive. The product ion is inferred from the known fragmentation pattern of ivermectin, where the loss of the disaccharide results in a fragment of m/z 569.[2]
Data Presentation and Quantitative Performance
The following tables summarize typical quantitative performance data for HPLC-MS/MS methods for ivermectin, which can serve as a benchmark for the validation of the this compound method.
Table 1: Linearity and Detection Limits of Ivermectin Quantification Methods
| Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Human Plasma | 0.1 - 1000 | - | 0.1 | [1] |
| Bovine Plasma | 1 - 500 | 0.02 | 1 | |
| Whole Blood | 1 - 150 | - | 1 | [3] |
| Milk | 1.0 - 100.0 | 0.1 (µg/kg) | 0.2 (µg/kg) |
Table 2: Accuracy and Precision of Ivermectin Quantification Methods
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | 0.3 (LQC) | 5.8 | 7.2 | 95.7 | [1] |
| 800 (HQC) | 4.1 | 5.9 | 102.3 | [1] | |
| Bovine Plasma | 5 (LQC) | < 6.5 | < 8.1 | Within ±15% | |
| 250 (HQC) | < 6.5 | < 8.1 | Within ±15% | ||
| Whole Blood | 3.39 (LQC) | 4.9 | 6.2 | 99.2 | [4] |
| 308 (HQC) | 3.9 | 5.1 | 98.5 | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Method Development and Validation Logic
Caption: Logical flow of method development and validation.
Conclusion
The HPLC-MS/MS method outlined in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and related fields. Proper method validation according to regulatory guidelines is crucial to ensure data integrity and reliability for its intended purpose.
References
- 1. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Application Note: High-Throughput Larval Development Assay for the Evaluation of Ivermectin Monosaccharide
References
- 1. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Method for the Analysis of Larval Developmental Phenotypes in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ceint.duke.edu [ceint.duke.edu]
- 6. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Ivermectin Monosaccharide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a macrocyclic lactone disaccharide, is a broad-spectrum antiparasitic agent.[1] Its monosaccharide derivative, where one of the two sugar moieties is removed, has shown distinct biological activities. Notably, ivermectin monosaccharide is a potent inhibitor of nematode larval development, though it is devoid of the paralytic activity associated with ivermectin.[][3] This suggests a different mechanism of action and highlights the potential for developing more selective therapeutic agents. Furthermore, structure-activity relationship studies on ivermectin and its analogues have revealed that the disaccharide moiety is not essential for activity at certain host receptors, such as human P2X4 and GABAA receptors.[4][5]
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of this compound. The assays are designed to assess its cytotoxic effects, impact on cell proliferation, and potential modulation of specific cellular signaling pathways.
Data Presentation
Table 1: Summary of In Vitro Activities of Ivermectin and its Analogues
| Compound | Assay Type | Cell Line | Endpoint | Observed Effect | Reference |
| Ivermectin | Cytotoxicity (MTT Assay) | HeLa | Cell Viability | Significant inhibition of proliferation | [6] |
| Ivermectin | Cytotoxicity (MTT Assay) | CHO(K1) | Cell Growth Inhibition | Concentration-dependent inhibition | [7] |
| Ivermectin | Cell Migration (Wound Healing, Transwell) | MCF-7, MDA-MB-231, HCT-8, HCT-116 | Cell Motility | Inhibition of cancer cell migration | [8] |
| Ivermectin Analogues (including monosaccharide) | Antiviral Assay (FLuc-reporter SARS-CoV-2) | A549-ACE2 | Viral Replication | Inhibition of viral replication at concentrations correlated with cytotoxicity | [9] |
| This compound | Nematode Larval Development | - | Larval Growth | Potent inhibitor | [] |
| This compound | Paralytic Activity | - | Paralysis | Devoid of activity | [] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay using MTT
This protocol is designed to assess the effect of this compound on the viability and proliferation of mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound (dissolved in DMSO)
-
Mammalian cell line (e.g., HeLa, CHO-K1, or a cell line relevant to the research question)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is designed to investigate if this compound modulates the activity of ion channels that regulate intracellular calcium levels, such as P2X4 receptors.[4][5]
Materials:
-
This compound
-
Cell line expressing the target receptor (e.g., 1321N1 cells expressing human P2X4)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist for the target receptor (e.g., ATP for P2X4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (e.g., ATP) into the wells and continue to record the fluorescence for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the control (agonist alone) to determine the potentiating or inhibitory effect of this compound.
-
Visualizations
Caption: Workflow for the MTT-based cell viability assay.
Caption: Potential signaling pathways modulated by ivermectin and its monosaccharide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
Probing Anthelmintic Resistance: Application and Protocols for Ivermectin Monosaccharide
Application Note
Introduction
The widespread use of ivermectin to control parasitic helminths in both veterinary and human medicine has led to the emergence of drug-resistant parasite populations, posing a significant threat to global health and agriculture. Understanding the mechanisms of resistance is crucial for the development of sustainable control strategies. Ivermectin monosaccharide, a semi-synthetic derivative of ivermectin produced by the selective hydrolysis of the terminal saccharide unit, serves as a potent and sensitive probe for detecting certain types of ivermectin resistance.[1][2] Unlike its parent compound, this compound is a powerful inhibitor of nematode larval development but lacks paralytic activity.[1][2] This unique property makes it an invaluable tool for in vitro assays designed to characterize the resistance profiles of parasitic nematodes.
The primary mechanism of action for ivermectin involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.[3] Resistance to ivermectin is often multifactorial, but a key mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp).[4][5][6][7][8] These transporters function as efflux pumps, actively removing ivermectin from the parasite's cells and reducing its concentration at the target GluCls.[6][9] Ivermectin itself is a substrate for and an inhibitor of P-gp.[10][11][12]
This document provides detailed protocols for utilizing this compound in larval development and migration inhibition assays to assess ivermectin resistance. Additionally, it outlines a method using fluorescent probes to investigate the role of P-glycoprotein-mediated efflux in resistant parasites.
Principle of this compound as a Probe
This compound's utility as a probe stems from its differential activity in susceptible versus resistant nematodes. In susceptible larvae, it effectively inhibits development at low concentrations. However, in resistant larvae, particularly those with up-regulated P-gp, the monosaccharide is actively effluxed, allowing for larval development to proceed at higher concentrations. By comparing the effective concentration (EC50) or lethal concentration (LC50) of this compound required to inhibit larval development in a test population versus a known susceptible population, a resistance factor can be determined, providing a quantitative measure of resistance.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the differences in susceptibility to ivermectin and its derivatives between resistant and susceptible nematode strains.
Table 1: In Vitro Susceptibility of Haemonchus contortus to Ivermectin
| Isolate | Assay Type | Drug | EC50 / LC50 (nM) | Resistance Factor (RF) | Reference |
| Susceptible | Larval Development Assay | Ivermectin | 18.3 | - | [13] |
| Resistant | Larval Development Assay | Ivermectin | 103.4 | 5.65 | [13] |
| Susceptible | Larval Migration Inhibition | Ivermectin | - | - | [14] |
| Resistant | Larval Migration Inhibition | Ivermectin | - | 8.4 | [15] |
Table 2: In Vitro Susceptibility of Caenorhabditis elegans to Macrocyclic Lactones
| Strain | Drug | EC50 (nM) | Resistance Factor (RF) | Reference |
| Bristol N2 (Wild-type) | Ivermectin | 1.68 ± 0.11 | - | [16] |
| IVR10 (IVM-selected) | Ivermectin | 12.31 ± 0.95 | 7.3 | [16] |
| Bristol N2 (Wild-type) | Moxidectin | 1.75 ± 0.15 | - | [16] |
| IVR10 (IVM-selected) | Moxidectin | 3.06 ± 0.51 | 1.7 | [16] |
Table 3: In Vitro Susceptibility of Strongyloides ratti to Ivermectin
| Generation/Group | Assay Type | IC50 (ng/mL) | 95% Confidence Interval | Reference |
| F4 (Untreated control) | Motility Assay | 13.28 | 11.52 - 14.94 | [17] |
| F4 (IVM-treated) | Motility Assay | 36.60 | 31.6 - 42.01 | [17] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Larval Development Assay (LDA) using this compound
This assay determines the concentration of this compound that inhibits the development of nematode eggs to the third larval stage (L3).[18]
Materials:
-
This compound (soluble in ethanol, methanol, DMF, or DMSO)[1]
-
Fresh fecal samples from infected animals
-
Saturated salt solution (e.g., NaCl)
-
40 µm and 100 µm mesh filters
-
24-well or 96-well microtiter plates
-
Nutrient agar
-
Incubator set at 25-27°C
-
Stereomicroscope
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Egg Recovery: a. Homogenize fecal samples with a saturated salt solution. b. Filter the homogenate through 40 µm and 100 µm mesh filters to remove large debris. c. Centrifuge the filtrate and wash the egg pellet with deionized water multiple times. d. Resuspend the eggs in deionized water and count the number of eggs per unit volume under a microscope. Dilute to a concentration of approximately 100-200 eggs/100 µL.
-
Drug Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay. A typical concentration range to test would be from 0.01 nM to 1000 nM. Include a DMSO-only control.
-
Assay Setup: a. To each well of a microtiter plate, add the appropriate dilution of this compound. b. Add approximately 100-200 eggs to each well. c. Add a small amount of nutrient agar to each well to support larval development. d. The final volume in each well should be consistent.
-
Incubation: a. Incubate the plates at 25-27°C in the dark for 7 days to allow for hatching and development to the L3 stage.
-
Data Collection and Analysis: a. After incubation, count the number of L3 larvae in each well using a stereomicroscope. b. Calculate the percentage of inhibition for each drug concentration relative to the control wells. c. Determine the EC50 or LC50 value (the concentration of the drug that inhibits 50% of larval development) using probit or logit analysis. d. Calculate the Resistance Factor (RF) by dividing the EC50/LC50 of the test population by the EC50/LC50 of a known susceptible population.
Protocol 2: Larval Migration Inhibition Test (LMIT)
This assay measures the ability of third-stage larvae (L3) to migrate through a fine mesh sieve in the presence of this compound.[15]
Materials:
-
This compound
-
Third-stage larvae (L3) of the nematode of interest
-
96-well microtiter plates
-
Sieves with a mesh size appropriate to retain L3 larvae (e.g., 20 µm)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Incubator
-
Stereomicroscope
Procedure:
-
Larval Preparation: a. Collect L3 larvae from fecal cultures. b. Wash the larvae thoroughly with PBS to remove any debris. c. Suspend the larvae in PBS at a known concentration (e.g., 500-1000 larvae/100 µL).
-
Drug and Assay Setup: a. Prepare serial dilutions of this compound in PBS in a 96-well plate. Include a buffer-only control. b. Add a known number of L3 larvae to each well.
-
Incubation: a. Incubate the plate at room temperature or a temperature suitable for the parasite species for 24 hours in the dark.
-
Migration: a. Place a sieve over a new 96-well plate. b. Carefully transfer the contents of each well from the incubation plate onto the corresponding well of the sieve. c. Add a small amount of fresh buffer to the top of the sieve to encourage migration of motile larvae. d. Incubate for a further 24 hours to allow for migration.
-
Data Collection and Analysis: a. Count the number of larvae that have migrated through the sieve into the wells of the new plate. b. Calculate the percentage of migration inhibition for each drug concentration compared to the control. c. Determine the EC50 value and calculate the Resistance Factor as described in Protocol 1.
Protocol 3: P-glycoprotein Activity Assay using a Fluorescent Probe
This protocol uses a fluorescent substrate of P-gp, such as rhodamine 123 or a fluorescently labeled ivermectin derivative (e.g., BODIPY-ivermectin), to assess the efflux pump activity in live larvae.[3][19][20]
Materials:
-
L3 larvae of susceptible and resistant nematode strains
-
Fluorescent P-gp substrate (e.g., rhodamine 123 or BODIPY-ivermectin)
-
P-gp inhibitor (e.g., verapamil or valspodar) as a positive control for efflux inhibition
-
This compound (as a test compound)
-
Microfuge tubes or 96-well plates
-
Fluorescence microscope or plate reader
-
PBS or other suitable buffer
Procedure:
-
Larval Treatment: a. Aliquot L3 larvae of both susceptible and resistant strains into separate tubes or wells. b. Prepare the following treatment groups for each strain: i. Fluorescent probe only ii. Fluorescent probe + P-gp inhibitor (positive control) iii. Fluorescent probe + this compound (at various concentrations) c. Add the fluorescent probe to all wells at a final concentration optimized for detection. d. Add the P-gp inhibitor or this compound to the respective wells.
-
Incubation: a. Incubate the larvae with the treatment solutions for a defined period (e.g., 1-4 hours) at an appropriate temperature, protected from light.
-
Washing: a. Pellet the larvae by gentle centrifugation and remove the supernatant. b. Wash the larvae multiple times with cold PBS to remove extracellular fluorescent probe.
-
Fluorescence Measurement: a. Resuspend the larvae in a small volume of PBS. b. Microscopy: Mount the larvae on a slide and observe under a fluorescence microscope. Capture images and quantify the fluorescence intensity within the larvae. c. Plate Reader: Transfer the larval suspension to a black-walled, clear-bottom 96-well plate and measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis and Interpretation: a. Compare the fluorescence intensity between the different treatment groups for each strain. b. In susceptible larvae, a high level of fluorescence is expected in the "probe only" group. c. In resistant larvae, lower fluorescence is expected in the "probe only" group due to active efflux. d. In resistant larvae treated with a P-gp inhibitor or a high concentration of this compound (which also competes for the pump), an increase in fluorescence intensity compared to the "probe only" group indicates inhibition of P-gp-mediated efflux. This confirms the role of P-gp in the resistance mechanism.
Conclusion
This compound is a valuable tool for the in vitro assessment of anthelmintic resistance. The protocols outlined in this document provide standardized methods for researchers to quantify the level of ivermectin resistance in nematode populations and to investigate the underlying mechanisms, such as the involvement of P-glycoprotein efflux pumps. The use of these assays will aid in the surveillance of anthelmintic resistance and in the development of strategies to mitigate its impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants | SLU publication database (SLUpub) [publications.slu.se]
- 3. Ivermectin Fluorescent drug to decipher molecular mechanism of P-glycoproteins mediated RESistance | ANR [anr.fr]
- 4. The role of several ABC transporter genes in ivermectin resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ivermectin induces P-glycoprotein expression and function through mRNA stabilization in murine hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acquired Tolerance to Ivermectin and Moxidectin after Drug Selection Pressure in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Repeated Ivermectin Treatment Induces Ivermectin Resistance in Strongyloides ratti by Upregulating the Expression of ATP-Binding Cassette Transporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Interaction of ivermectin with multidrug resistance proteins (MRP1, 2 and 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ivermectin Monosaccharide in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of ivermectin monosaccharide, a primary transformation product of the widely used antiparasitic drug ivermectin, in various environmental matrices. The following sections outline the necessary procedures for sample collection, preparation, and analysis using advanced analytical techniques.
Introduction
Ivermectin, a potent macrocyclic lactone, is extensively used in both veterinary and human medicine. Its subsequent excretion and environmental persistence have raised concerns about its potential impact on non-target organisms. This compound is a key metabolite that requires accurate quantification to assess the environmental fate and toxicological risks associated with ivermectin use. These protocols are designed to provide reliable and reproducible methods for researchers monitoring environmental contamination.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for ivermectin and its monosaccharide derivative in different environmental samples, as determined by various analytical methods.
| Matrix | Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Lake Water | This compound (TP1) | HF-SLM-LC-MS/MS | 1.6 µg/L | - | [1] |
| Lake Water | Ivermectin | HF-SLM-LC-MS/MS | 0.2 µg/L | - | |
| Sewage | Ivermectin | LC-MS/MS | 0.36 µg/kg | 1.5 µg/kg | [2][3] |
| Soil | Ivermectin | LC-MS/MS | 0.54 µg/kg | 1.5 µg/kg | [2][3] |
| Feces | Ivermectin | LC-MS/MS | 0.66 µg/kg | 1.5 µg/kg | [2][3] |
| River Sediment | Ivermectin | LC-MS/MS | - | 0.4 - 8 ng/g | [4] |
| Various (Extract) | Ivermectin | LC-MS/MS | 150 ng/L (ppt) | 300 ng/L (ppt) | [5] |
Experimental Protocols
Quantification of this compound in Water Samples
This protocol details the use of Hollow Fibre-Supported Liquid Membrane (HF-SLM) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound in water.[1][6]
3.1.1. Materials and Reagents
-
Ivermectin and this compound analytical standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Dihexyl ether
-
Polypropylene hollow fibre membranes
-
Ultrapure water
-
Sample vials
3.1.2. Sample Preparation: Hollow Fibre-Supported Liquid Membrane (HF-SLM) Extraction
-
Cut the polypropylene hollow fibre to a specific length (e.g., 8 cm).
-
Immerse the fibre in dihexyl ether (the organic solvent) for a few seconds to impregnate the pores.
-
Fill the lumen of the fibre with an acceptor solution (e.g., methanol).
-
Place the fibre in the water sample.
-
Agitate the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 90 minutes) to facilitate extraction.
-
After extraction, carefully remove the fibre from the sample.
-
Collect the acceptor solution from the fibre lumen into a vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM ammonium formate in methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 80% A
-
2-10 min: Gradient to 10% A
-
10-15 min: Hold at 10% A
-
15-16 min: Return to 80% A
-
16-20 min: Column equilibration at 80% A
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound need to be determined by direct infusion of a standard solution.
Figure 1. Workflow for the analysis of this compound in water samples.
Quantification of this compound in Soil and Sediment Samples
This protocol describes a method for the extraction and quantification of this compound from solid environmental matrices like soil and sediment.[1][4][5]
3.2.1. Materials and Reagents
-
Ivermectin and this compound analytical standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge tubes
-
Ultrasonic bath
3.2.2. Sample Preparation: Solvent Extraction and Solid-Phase Extraction (SPE)
-
Weigh 5-10 g of the homogenized soil or sediment sample into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of methanol.
-
Combine the supernatants.
-
Evaporate the combined extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
3.2.3. LC-MS/MS Analysis
The LC-MS/MS parameters can be adapted from the water analysis protocol (Section 3.1.3), with potential modifications to the gradient to optimize separation from matrix components.
Figure 2. Workflow for the analysis of this compound in solid samples.
Signaling Pathways and Logical Relationships
The degradation of ivermectin in the environment is a key process leading to the formation of its monosaccharide derivative. The following diagram illustrates this simplified degradation pathway.
References
- 1. Determination of acidic pharmaceuticals, antibiotics and ivermectin in river sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage [air.unipr.it]
- 6. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols for Testing Ivermectin Monosaccharide in Haemonchus contortus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the efficacy of ivermectin monosaccharide against the gastrointestinal nematode Haemonchus contortus, a significant pathogen in small ruminants. The protocols outlined below are established in vitro methods for determining anthelmintic activity and detecting resistance.
Introduction
Ivermectin, a macrocyclic lactone, has been a cornerstone for controlling parasitic nematodes in livestock for decades. However, its extensive use has led to the development of widespread resistance in parasite populations, particularly in Haemonchus contortus. This compound is a derivative of ivermectin and its efficacy against both susceptible and resistant strains of H. contortus is of significant interest for the development of new anthelmintic strategies. These protocols provide standardized methods to evaluate the in vitro efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of ivermectin and its derivatives against susceptible and resistant strains of H. contortus, as determined by various in vitro assays.
Table 1: Larval Development Test (LDT) - Lethal Concentrations (LC50 and LC99) of this compound against Susceptible and Resistant H. contortus
| Isolate | Compound | LC50 (µg/mL) | LC99 (µg/mL) | Resistance Factor (RF) |
| Susceptible (HcEc91) | This compound | 0.0018 | 0.0056 | - |
| Resistant (HcBot) | This compound | 0.0230 | 0.0980 | 12.78 |
Data adapted from a study on the in vitro diagnosis of H. contortus resistance. The resistance factor is calculated as the LC50 of the resistant isolate divided by the LC50 of the susceptible isolate[1].
Table 2: Larval Motility/Paralysis Assay - 50% Inhibitory Concentrations (LP50/IC50) of Ivermectin against Susceptible and Resistant H. contortus Larvae
| Isolate | Compound | LP50/IC50 (µM) | Assay Conditions |
| Susceptible | Ivermectin | 0.30 - 0.49 | 24h incubation, light stimulation |
| Resistant | Ivermectin | 0.8 - 2.6 | 24h incubation, light stimulation |
| Susceptible | Ivermectin | ~0.3 | Automated motility assay (72h) |
| Resistant | Ivermectin | >10 | Automated motility assay (72h) |
Data compiled from studies on the detection of ivermectin resistance using larval motility[2][3].
Table 3: Adult Motility Assay - 50% Inhibitory Concentrations (IC50) of Ivermectin against Susceptible and Resistant H. contortus Adults
| Isolate | Compound | IC50 (µg/mL) | Assay Conditions |
| Susceptible | Ivermectin | 0.067 | 72h incubation |
| Resistant | Ivermectin | 164.94 | 72h incubation |
Data from a study evaluating compounds against ivermectin-resistant H. contortus[4].
Experimental Protocols
Larval Development Test (LDT)
This assay determines the concentration of a compound that inhibits the development of eggs to third-stage larvae (L3).
Materials:
-
H. contortus eggs extracted from fresh fecal samples of infected sheep.
-
This compound stock solution (e.g., in DMSO).
-
Culture medium (e.g., a suspension of E. coli and amphotericin B)[1].
-
24- or 96-well microtiter plates.
-
Saturated NaCl solution.
-
Sieves of varying mesh sizes.
-
Centrifuge.
-
Incubator (27°C, ≥80% relative humidity).
-
Inverted microscope.
-
Lugol's iodine solution.
Procedure:
-
Egg Recovery:
-
Collect fresh fecal samples from sheep infected with either a susceptible or resistant strain of H. contortus.
-
Homogenize the feces in water and filter through a series of sieves to remove large debris.
-
Collect the eggs on a fine-mesh sieve.
-
Suspend the collected material in a saturated NaCl solution and centrifuge to separate the eggs from remaining fecal debris.
-
Recover the eggs from the supernatant and wash them thoroughly with distilled water.
-
Quantify the number of eggs per unit volume.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the culture medium. A negative control (medium with solvent) and a positive control (a known effective anthelmintic) should be included.
-
Dispense approximately 70-100 eggs in culture medium into each well of a 96-well plate[1].
-
Add the different concentrations of this compound to the respective wells.
-
-
Incubation:
-
Data Collection and Analysis:
-
After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and facilitate counting.
-
Using an inverted microscope, count the number of eggs that did not hatch, and the number of L1, L2, and L3 larvae in each well.
-
Calculate the percentage of inhibition of development to L3 for each concentration compared to the negative control.
-
Determine the LC50 and LC99 values using a Probit or Logit statistical analysis[1].
-
Adult Motility Assay
This assay assesses the effect of the compound on the motility of adult H. contortus.
Materials:
-
Adult H. contortus worms collected from the abomasum of recently slaughtered infected sheep.
-
Phosphate Buffered Saline (PBS, pH 7.4).
-
This compound stock solution.
-
Petri dishes or multi-well plates.
-
Incubator (37°C).
-
Dissecting microscope.
Procedure:
-
Worm Collection:
-
Collect adult H. contortus from the abomasum of infected sheep immediately after slaughter.
-
Wash the worms in pre-warmed PBS (37°C) to remove any debris.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS.
-
Place a set number of adult worms (e.g., 5-10) in each well of a multi-well plate or a small Petri dish containing the test solutions.
-
Include negative (PBS with solvent) and positive (e.g., levamisole) controls.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 6, 24 hours), observe the motility of the worms under a dissecting microscope. Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = continuous, slow movement, 3 = vigorous movement).
-
Alternatively, the percentage of motile versus non-motile (paralyzed or dead) worms can be recorded.
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each concentration at each time point.
-
Determine the IC50 value, the concentration that inhibits the motility of 50% of the worms.
-
Egg Hatch Assay (EHA)
This assay evaluates the ability of a compound to prevent the hatching of H. contortus eggs.
Materials:
-
H. contortus eggs (recovered as in the LDT protocol).
-
This compound stock solution.
-
Distilled water or a suitable buffer.
-
48- or 96-well microtiter plates.
-
Incubator (27°C).
-
Inverted microscope.
-
Lugol's iodine solution.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in distilled water or buffer.
-
Dispense approximately 100-150 eggs in suspension into each well of a microtiter plate.
-
Add the test solutions to the wells. Include negative (water/buffer with solvent) and positive (e.g., thiabendazole) controls.
-
-
Incubation:
-
Incubate the plates at 27°C for 48 hours.
-
-
Data Collection and Analysis:
-
After incubation, add a drop of Lugol's iodine solution to each well.
-
Count the number of hatched larvae and unhatched eggs in each well using an inverted microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.
-
Determine the EC50 value, the concentration that inhibits 50% of the eggs from hatching.
-
Visualizations
Experimental Workflow: In Vitro Testing of this compound
Caption: Workflow for in vitro anthelmintic testing.
Ivermectin's Mechanism of Action and Resistance in H. contortus
Caption: Ivermectin's action and resistance pathways.
References
- 1. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 2. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Haemonchus contortus: ivermectin-induced paralysis of the pharynx - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assessment of Ivermectin Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a macrocyclic lactone, is a widely used antiparasitic agent. Its therapeutic efficacy and potential for new indications are intrinsically linked to its ability to permeate cell membranes and overcome efflux transporters. Ivermectin monosaccharide, a key derivative, is of significant interest in drug development. Understanding its cell permeability is crucial for predicting its oral bioavailability, distribution, and potential for central nervous system penetration.
These application notes provide detailed protocols for two standard in vitro methods to assess the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. The PAMPA model is a high-throughput screen for passive diffusion, while the Caco-2 assay provides a more comprehensive picture by including active transport mechanisms, such as those mediated by P-glycoprotein (P-gp).[1][2] Ivermectin is a known substrate and inhibitor of P-gp, an efflux pump that plays a critical role in limiting the cellular uptake and brain penetration of many drugs.[3][4]
Data Presentation
The following tables summarize expected permeability classifications and comparative data for ivermectin, which can be used as a benchmark for interpreting the results for this compound.
Table 1: Classification of Apparent Permeability (Papp) Values
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Oral Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate |
| > 10 | High | High |
Table 2: In Vitro Permeability Data for Ivermectin
| Compound | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Notes |
| Ivermectin | Caco-2 (with 10% plasma) | 190 | >2 | High permeability, substrate of P-gp efflux. |
| This compound | Caco-2 (predicted) | High | Likely >2 | Expected to have similar passive permeability to ivermectin. |
| Ivermectin | PAMPA (predicted) | High | N/A | Expected to show high passive permeability due to its lipophilicity. |
| This compound | PAMPA (predicted) | High | N/A | Expected to have similar passive permeability to ivermectin. |
Signaling Pathway and Experimental Workflows
Ivermectin Interaction with P-glycoprotein Efflux Pump
Ivermectin's interaction with the P-glycoprotein (P-gp) efflux pump is a critical determinant of its intracellular concentration. As a P-gp substrate, ivermectin is actively transported out of the cell, reducing its therapeutic efficacy at the target site. It also acts as a P-gp inhibitor, which can lead to drug-drug interactions.[5][6]
Experimental Workflow for PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane.
Experimental Workflow for Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express key transporters, providing a model of the intestinal epithelium.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well filter plate with PVDF membrane)
-
Acceptor sink plate (96-well)
-
This compound
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Prepare the acceptor solution (PBS, pH 7.4).
-
-
Membrane Coating:
-
Add 5 µL of the phospholipid solution to each well of the filter plate.
-
Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
-
Assay Setup:
-
Add 200 µL of the acceptor solution to each well of the acceptor sink plate.
-
Place the filter plate on top of the acceptor plate to form the "sandwich."
-
Carefully add 200 µL of the donor solution to each well of the filter plate.
-
-
Incubation:
-
Cover the plate to prevent evaporation.
-
Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of this compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well at time t
-
[C_eq] = Equilibrium concentration ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)
-
-
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability and assess the potential for active transport of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days, changing the medium every 2-3 days.
-
Monitor the formation of a confluent monolayer by measuring the TEER. A TEER value >200 Ω·cm² typically indicates a well-formed monolayer.
-
-
Transport Experiment:
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add HBSS containing this compound (and controls) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add HBSS containing this compound (and controls) to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
To assess P-gp involvement, perform the B-A transport experiment in the presence and absence of a P-gp inhibitor (e.g., 100 µM verapamil) added to both chambers.
-
Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the donor chamber to determine the initial concentration.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the Transwell membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
References
- 1. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAMPA | Evotec [evotec.com]
- 3. Ivermectin induces P-glycoprotein expression and function through mRNA stabilization in murine hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving ivermectin monosaccharide solubility for in vitro assays
Welcome to the technical support center for improving the solubility of ivermectin monosaccharide in in vitro assays. This guide provides answers to frequently asked questions, troubleshooting advice for common problems, and detailed experimental protocols to help researchers and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative and impurity of the broad-spectrum antiparasitic drug, ivermectin.[1][2] It is produced by the selective hydrolysis of a sugar unit from the parent ivermectin molecule and is often used as a sensitive probe for detecting certain types of ivermectin resistance.[3][] Like its parent compound, this compound is highly lipophilic and has very low aqueous solubility, which presents a significant challenge for in vitro studies.[3][5] Poor solubility can lead to drug precipitation in cell culture media, resulting in inconsistent dosing, inaccurate results, and potential cytotoxicity from drug aggregates.[6][7]
Q2: What are the recommended starting solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents.[3] The most commonly used and recommended solvents for creating high-concentration stock solutions are:
It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted into the aqueous assay medium.
Q3: What is the maximum recommended final concentration of an organic solvent (like DMSO) in my cell culture?
A3: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid off-target effects on the cells. A general guideline is to keep the final concentration at or below 0.5%, with 0.1% being a widely recommended safe level for most cell lines.[8] However, sensitivity is highly cell-line specific.[9] It is best practice to perform a vehicle control experiment, treating cells with the highest concentration of the solvent used in your assay to determine its baseline effect on your specific experimental model.[9] Studies have shown that DMSO concentrations above 1% can significantly reduce readout parameters in various cell types.[10][11]
Q4: What is "solvent shock" and how can I prevent it?
A4: Solvent shock refers to the rapid precipitation of a poorly soluble compound when a concentrated stock solution in an organic solvent is abruptly diluted into an aqueous medium like cell culture media.[8] This occurs because the compound is no longer soluble as the solvent environment changes drastically. To prevent this, add the stock solution to your pre-warmed (37°C) culture medium dropwise while gently swirling or vortexing.[8] Preparing an intermediate dilution in a small volume of medium first can also mitigate this issue.[8]
Q5: Besides using organic solvents, what other methods can improve the solubility of this compound in my aqueous assay buffer?
A5: Several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like ivermectin and its derivatives:
-
Co-solvents: Using water-miscible organic solvents like polyethylene glycols (PEGs) in combination with water can significantly increase solubility.[12][13]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, effectively creating a hydrophilic outer shell that improves aqueous solubility.[14][15] The combination of cyclodextrins with amino acids can produce a synergistic solubilizing effect.[15]
-
Solid Dispersions: The drug can be dispersed within a matrix of a hydrophilic polymer.[16][17] This technique, often involving solvent evaporation or fusion methods, can enhance the dissolution rate.[17][18]
-
Nanonization: Reducing the particle size of the drug to the nanometer scale increases the surface area, which can lead to a higher dissolution rate and saturation solubility.[19][20]
Troubleshooting Guide: Precipitation in Culture Media
One of the most common issues encountered is the formation of a visible precipitate after adding the this compound stock solution to the cell culture medium.
| Problem | Possible Cause(s) | Solution(s) |
| Visible precipitate forms immediately after adding stock solution to media. | 1. Solvent Shock: The rapid change from an organic solvent to an aqueous environment causes the compound to fall out of solution.[8] 2. Concentration Exceeds Solubility Limit: The final concentration of the compound in the media is higher than its aqueous solubility limit.[6] | 1. Use Pre-warmed Media: Always add the stock solution to media that has been pre-warmed to 37°C.[8] 2. Slow, Gradual Addition: Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid dispersion.[8] 3. Intermediate Dilution: Create an intermediate dilution of the stock in a small volume of serum-free media before adding it to the final volume.[8] 4. Lower Final Concentration: Decrease the target concentration of the compound in the assay. |
| Precipitate or cloudiness appears over time (hours to days). | 1. Temperature Fluctuations: Repeated warming and cooling of the media can cause less stable components to precipitate.[7][21] 2. Media Instability: The compound may be slowly degrading or interacting with media components, leading to precipitation.[22] 3. Evaporation: Water loss from the culture plates can increase the concentration of all components, leading to precipitation.[7][21] | 1. Minimize Temperature Cycles: Avoid repeated freeze-thaw cycles of stock solutions and media.[7] 2. Prepare Fresh Solutions: Make fresh working solutions for each experiment from a frozen stock. 3. Ensure Proper Humidification: Check the incubator's humidity levels to prevent evaporation from culture plates.[7] 4. Consider a Formulation Strategy: For long-term experiments, using a solubilizing agent like cyclodextrin may be necessary to maintain stability.[15] |
| Inconsistent results or high variability between replicates. | 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. 2. Uneven Distribution of Precipitate: If precipitation occurs, different wells may receive different amounts of active compound versus precipitate.[23] | 1. Verify Stock Solution: Ensure the stock solution is clear with no visible particles. If necessary, gently warm or sonicate to fully dissolve the compound. 2. Mix Thoroughly: After adding the compound to the media, mix the solution well before aliquoting it into assay plates. 3. Microscopic Examination: Visually inspect the wells under a microscope to check for crystalline precipitates.[8] If observed, the experimental setup needs to be re-optimized. |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation (DMSO)
This protocol describes the standard method for preparing a 10 mM stock solution of this compound in DMSO.
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: ~731 g/mol ) in a sterile microcentrifuge tube.[1]
-
Add Solvent: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes or sonicate briefly to ensure complete dissolution. The final solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[8]
Protocol 2: Working Solution Preparation and Addition to Culture
This protocol details the steps to dilute the DMSO stock into cell culture medium while minimizing precipitation.
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.[8]
-
Calculate Dilution: Determine the volume of stock solution needed to reach your desired final concentration. Ensure the final DMSO concentration remains low (ideally ≤ 0.1%).
-
Perform Dilution:
-
Method A (Direct Addition): While gently swirling the tube/flask of pre-warmed medium, add the calculated volume of the DMSO stock solution drop by drop. Do not add the medium to the DMSO stock.[8]
-
Method B (Intermediate Dilution): Add the DMSO stock to a smaller, intermediate volume of pre-warmed, serum-free medium first. Mix well. Then, transfer this intermediate dilution to the final volume of complete medium.
-
-
Mix and Use: Cap the flask and invert it several times to mix thoroughly. Visually inspect for any signs of precipitation. Use this freshly prepared working solution immediately for your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to solvent use and solubility enhancement.
Table 1: Recommended Final Concentrations of Common Solvents in In Vitro Assays
| Solvent | Recommended Max Concentration | Notes |
| DMSO | ≤ 0.1% - 0.5% (v/v) | Cell line dependent; can induce differentiation or alter gene expression.[9] Always use a vehicle control. |
| Ethanol | ≤ 0.1% - 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines and may affect processes like ROS production.[10][11] |
Table 2: Examples of Ivermectin Solubility Enhancement
| Method | System/Carrier | Solubility Increase | Reference |
| Co-solvency | PEG 200 + Water (1:1 ratio) | ~11-fold increase in aqueous solubility | [13] |
| Inclusion Complex | HPβCD + Arginine (Ternary System) | ~11-fold increase in aqueous solubility | [15] |
| Solid Dispersion | Kollicoat IR / Poloxamer 407 (Fusion method) | Significantly improved dissolution profile compared to pure drug | [17][18] |
| Nanonization | High-Pressure Homogenization (T80:PVP stabilizers) | 4-fold faster initial dissolution rate |
Visualizations
Experimental Workflow for Compound Preparation
Caption: Workflow for preparing this compound for in vitro assays.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting precipitation of this compound.
References
- 1. IverMectin B1 Mono-sugar Derivative | 71837-27-9 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bioaustralis.com [bioaustralis.com]
- 5. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin-induced cell death of cervical cancer cells in vitro a consequence of precipitate formation in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. conferenceproceedings.international [conferenceproceedings.international]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Improvement of in vitro dissolution profile of poorly aqueous soluble anti-parasitic agent ivermectin using novel hydrophilic polymeric carriers | Bangladesh Journal of Scientific and Industrial Research [banglajol.info]
- 18. researchgate.net [researchgate.net]
- 19. sphinxsai.com [sphinxsai.com]
- 20. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. cellculturedish.com [cellculturedish.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Ivermectin Monosaccharide LC-MS/MS Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of ivermectin and its derivatives, such as ivermectin monosaccharide.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis of ivermectin?
A1: The matrix effect is the alteration of the ionization efficiency of a target analyte, such as ivermectin, by co-eluting components from the sample matrix (e.g., plasma, blood, soil).[1] These interfering components, which can include phospholipids, salts, and proteins, are often not detected themselves but can either suppress or enhance the analyte's signal at the mass spectrometer's ion source.[1][2][3] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in the assay.[2][4]
Q2: How can I determine if my ivermectin assay is affected by matrix effects?
A2: Matrix effects can be evaluated using several methods. The most common quantitative approach is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same analyte in a clean solvent. A significant difference in response indicates the presence of matrix effects.[3] A qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the system after the LC column.[6] Injecting a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, indicating regions of ion suppression or enhancement.[6]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
A3: The main strategies focus on separating the analyte from interfering matrix components before they reach the detector. This can be achieved through:
-
Optimized Sample Preparation: Employing effective sample cleanup techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or phospholipid removal plates is crucial.[7][8] These methods are generally more effective at removing interferences than simpler protein precipitation (PPT).[8]
-
Chromatographic Separation: Modifying the LC method (e.g., adjusting mobile phase composition, gradient, or using a different column) can separate the analyte's elution time from that of the matrix components.[4][6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[9][10] A SIL-IS, such as ivermectin-d2, is chemically identical to the analyte and co-elutes, experiencing the same ionization suppression or enhancement.[9] By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect can be effectively normalized.[10]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended?
A4: A SIL-IS is the most effective way to compensate for unpredictable sample-to-sample variations in matrix effects.[9][10] Because the SIL-IS has the same physicochemical properties as the analyte, it behaves identically during sample extraction, chromatography, and ionization.[9] Any signal suppression or enhancement that affects the analyte will equally affect the SIL-IS.[11] This allows for a highly accurate and precise quantification based on the analyte-to-IS peak area ratio, correcting for both matrix effects and analyte loss during sample preparation.[9][10]
Troubleshooting Guide
Problem: I am observing poor sensitivity and a low signal-to-noise ratio for ivermectin.
Possible Cause & Solution: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of ivermectin.
-
Review your Sample Preparation: Protein precipitation (PPT) is a fast but "dirty" method that leaves many matrix components, like phospholipids, in the final extract.[8] Consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample.[7][8] Hybrid-SPE plates that specifically target and remove phospholipids are also highly effective.[12]
-
Optimize Chromatography: Develop a chromatographic gradient that separates ivermectin from the "elution danger zones" where matrix components typically appear. The post-column infusion method can help identify these zones.
-
Check MS/MS Parameters: Ensure that MS/MS parameters like cone voltage and collision energy are optimized for ivermectin. Ivermectin often ionizes well as an ammonium adduct in positive electrospray ionization (ESI) mode.[12]
Problem: My results show high variability (%CV) and poor reproducibility between replicate injections.
Possible Cause & Solution: This issue often points to inconsistent matrix effects between different samples or a non-robust sample preparation method.
-
Implement a SIL-IS: The most reliable way to correct for this variability is to use a stable isotope-labeled internal standard like ivermectin-d2.[9][12] This will compensate for variations in both matrix effects and recovery.
-
Automate Sample Extraction: Manual sample preparation can introduce variability. Using automated systems, such as a liquid handler for 96-well plates, can improve consistency.[12][13]
-
Evaluate Different Matrix Lots: During method validation, test at least six different lots of blank matrix to ensure the method is robust against normal biological variability.[1]
Experimental Protocols
Protocol 1: Sample Preparation via Hybrid Solid-Phase Extraction (Hybrid-SPE) This method is effective for removing proteins and phospholipids from plasma or whole blood.
-
Aliquoting: Add 100 µL of plasma or whole blood sample into a well of a 96-well plate.[13]
-
Precipitation & IS Addition: Add 450 µL of a precipitation solution (acetonitrile:water 90:10, v/v) containing the stable isotope-labeled internal standard (e.g., 80 ng/mL of ivermectin-d2).[12][13]
-
Mixing: Mix the plate thoroughly for 10 minutes at 1000 rpm.[13]
-
Extraction: Place the 96-well plate on a Hybrid-SPE filtration manifold and apply a vacuum to pull the supernatant through the SPE material, which retains phospholipids.
-
Injection: The resulting filtrate is collected in a clean 96-well plate and is ready for direct injection into the LC-MS/MS system.[9]
Protocol 2: Generic LC-MS/MS Parameters for Ivermectin Analysis These are typical starting conditions that should be optimized for your specific instrument and application.
-
LC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.[12][14]
-
Mobile Phase:
-
Gradient: Isocratic elution with 90% B.[14]
-
Flow Rate: 0.3 - 0.5 mL/min.[15]
-
Injection Volume: 5 - 20 µL.[15]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
MRM Transitions (Example):
-
Ivermectin: Monitor the ammonium adduct.
-
Ivermectin-d2 (IS): Monitor the corresponding transition for the labeled standard.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques and Resulting Matrix Effects
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Key Advantage | Reference |
| Automated DBS Extraction | Dried Blood Spots (DBS) | 62.8 ± 4.3% | 68.0 ± 8.1% | High-throughput automation | [16] |
| Protein Precipitation | Plasma / Whole Blood | Variable | Significant effects often observed | Fast and simple | [8] |
| Hybrid-SPE | Plasma / Whole Blood | >90% (implied) | No matrix effects detected | Excellent removal of phospholipids | [12][14] |
| Solid-Phase Extraction (SPE) | Plasma | ~80% | No matrix effects reported | Cleaner extracts than PPT | [12] |
Table 2: Example LC-MS/MS Method Validation Parameters for Ivermectin
| Parameter | Matrix | Concentration Range | Intra/Inter-day Precision (%CV) | Accuracy/Bias | Reference |
| Linearity | Human Plasma | 0.5 - 200 ng/mL | < 8% | < 14% | [15] |
| LLOQ | Dried Blood Spots | 1 ng/mL | ≤ 15% | ≤ 15% deviation | [16] |
| Linearity | Plasma / Whole Blood | 0.97 - 384 ng/mL | < 15% | Not specified | [12][14] |
Visualizations
Caption: Figure 1: LC-MS/MS Workflow and Origin of Matrix Effects
Caption: Figure 2: Decision Tree for Mitigating Matrix Effects
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 13. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Development and validation of an LC-MS/MS method for the analysis of ivermectin in plasma, whole blood, and dried blood spots using a fully automatic extraction system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Larval Development Assays for Ivermectin Monosaccharide
Welcome to the technical support center for optimizing larval development assays with ivermectin monosaccharide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ivermectin on nematode larvae?
A1: Ivermectin's primary mode of action is binding with high affinity to glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[1][2] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[2] This disruption of nerve signal transmission results in paralysis and ultimately the death of the parasite.[1][2] Ivermectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA).[1][2]
Q2: Why is a larval development assay (LDA) used to test for ivermectin resistance?
A2: The larval development assay is a widely used in vitro method to determine the efficacy of anthelmintics by assessing their ability to inhibit the development of nematode eggs to the third larval stage (L3).[3] This assay allows for the determination of the drug concentration required to inhibit 50% of egg development (LC50 or EC50), which can be used to calculate a resistance ratio by comparing it to a known susceptible strain.[4][5] It is a valuable tool for detecting ivermectin resistance in nematode populations.[6][7]
Q3: What are the critical parameters to control in a larval development assay?
A3: Key parameters to control for reliable and reproducible results include:
-
Purity of eggs: Fecal debris can interfere with larval development and reproducibility.[5][8]
-
Egg density: Typically, 60-80 eggs per well in a 96-well plate are recommended.[5][8]
-
Agar concentration: An agar concentration of 1.5% or higher is preferred for consistent results.[5]
-
Bacterial growth medium: The amount of yeast extract medium should be optimized to support larval development without bacterial overgrowth, which can hinder visualization.[5]
-
Incubation conditions: Consistent temperature (e.g., 27°C) and incubation time (typically 6 days) are crucial for proper larval development.[3][5][8]
Q4: What is the difference between this compound and ivermectin aglycone in these assays?
A4: this compound (IVM-MS) and ivermectin aglycone (IVM-AG) are different forms of the drug. Some studies have shown that using ivermectin aglycone can significantly increase the ability of the assay to differentiate between ivermectin-resistant and susceptible isolates.[6][9] This may be due to differences in how the larvae metabolize or interact with each form of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during larval development assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or poor larval development in control wells | 1. Non-viable eggs. 2. Insufficient nutrients or bacterial food source. 3. Contamination (fungal or bacterial overgrowth). 4. Incorrect incubation temperature or time. | 1. Use fresh fecal samples to ensure egg viability. 2. Optimize the concentration of the yeast extract medium. 3. Ensure aseptic technique and consider using a fungicide.[5] 4. Verify incubator settings (e.g., 27°C for 6 days).[3][5][8] |
| High variability between replicate wells | 1. Uneven distribution of eggs. 2. Inaccurate drug concentrations due to pipetting errors. 3. Inconsistent volume of agar or nutrient medium. 4. "Edge effects" in the 96-well plate. | 1. Thoroughly mix the egg suspension before aliquoting. 2. Calibrate pipettes and use proper technique for serial dilutions. 3. Ensure consistent dispensing of all reagents into each well. 4. Avoid using the outer wells of the plate or fill them with a buffer solution. |
| Difficulty in distinguishing larval stages (L1, L2, L3) | 1. Poor microscope optics or incorrect magnification. 2. Overgrowth of bacteria obscuring the larvae. 3. Larvae may be clumped together. | 1. Use an inverted microscope with appropriate magnification and lighting. 2. Reduce the amount of yeast extract medium to control bacterial growth.[5] 3. Gently agitate the plate before reading to disperse larvae. |
| LC50 values are inconsistent with expected results | 1. Degradation of ivermectin stock solution. 2. Use of a different ivermectin salt or formulation. 3. The "susceptible" control strain may have developed some resistance. 4. Multi-species infection with varying sensitivities.[9] | 1. Prepare fresh drug solutions and store them properly. 2. Ensure you are using the correct form of ivermectin and note it in your records. 3. Regularly validate the susceptibility of your control strain. 4. Be aware of the potential for mixed infections when using field isolates. |
Quantitative Data Summary
The following table summarizes typical effective concentrations (EC50/LC50) and resistance ratios (RR) for ivermectin in larval development assays with various nematode species. These values can serve as a reference, but it is crucial to establish baseline values for your specific laboratory conditions and nematode isolates.
| Nematode Species | Ivermectin Form | Susceptible Isolate EC50/LC50 (approx.) | Resistant Isolate EC50/LC50 (approx.) | Resistance Ratio (RR) | Reference |
| Haemonchus contortus | Ivermectin Aglycone | Not specified | Not specified | >20 for highly resistant isolates | [7] |
| Cooperia spp. | Eprinomectin | Not specified | Not specified | 5.78 | [10] |
| Rhipicephalus (Boophilus) microplus | Ivermectin | Similar to susceptible strain | Approx. 6 (RR50) and 20 (RR99) | 6-20 | [4] |
| Cyathostomins | This compound (IVM-MS) | Varies by region | Varies by region | Not specified | [9] |
Note: Eprinomectin, another macrocyclic lactone, is often used in these assays due to the low solubility of ivermectin.[10]
Experimental Protocols
Micro-Agar Larval Development Test (MALDT)
This protocol is adapted from methodologies described for detecting ivermectin resistance in gastrointestinal nematodes.[6][7][10][11]
1. Egg Recovery and Purification: a. Collect fresh fecal samples from infected animals. b. Mix the feces with water and filter through a series of sieves (e.g., 100 µm and 32 µm) to separate the eggs. c. Further purify the eggs from fine debris using a saturated salt solution (e.g., NaCl) and centrifugation. The eggs will float and can be collected from the supernatant. d. Wash the collected eggs thoroughly with water to remove the salt. e. Quantify the number of eggs per unit volume under a microscope.
2. Preparation of Assay Plates (96-well): a. Prepare a 2% bacteriological agar solution. b. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in distilled water. c. In each well of a 96-well plate, add a small volume (e.g., 12 µL) of the appropriate ivermectin dilution to the bottom. d. Add the warm agar solution to each well and gently mix to ensure even distribution of the drug. e. Include control wells containing only the solvent and agar.
3. Inoculation and Incubation: a. Dilute the purified egg suspension to a concentration that will deliver 60-80 eggs per well. b. Add the egg suspension to each well. c. Add a small amount of a nutritive medium, such as a yeast extract solution, to each well to serve as a food source for the developing larvae. d. Seal the plates to prevent evaporation and incubate at a controlled temperature (e.g., 27°C) for 6 days.
4. Data Collection and Analysis: a. After the incubation period, add a drop of a killing agent (e.g., dilute iodine solution) to each well to stop larval development. b. Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well. c. Calculate the percentage of inhibition of development to the L3 stage for each drug concentration relative to the control wells. d. Use a suitable statistical software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the LC50 value (the concentration of the drug that inhibits 50% of the larvae from developing to the L3 stage). e. If a known susceptible and a test isolate are run in parallel, calculate the Resistance Ratio (RR) as: RR = (LC50 of test isolate) / (LC50 of susceptible isolate).
Visualizations
Caption: Ivermectin's mechanism of action on invertebrate nerve and muscle cells.
Caption: Experimental workflow for the Larval Development Assay (LDA).
Caption: Logical workflow for troubleshooting common LDA issues.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Interpretation of the larval immersion test with ivermectin in populations of the cattle tick Rhipicephalus (Boophilus) microplus from Colombian farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of ivermectin resistance by a larval development test--back to the past or a step forward? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 9. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Ivermectin Monosaccharide Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during ivermectin monosaccharide bioassays. It is intended for researchers, scientists, and drug development professionals to help improve the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the most likely causes?
A1: Poor reproducibility in IC50 values for this compound can stem from several factors. The most common culprits include:
-
Compound Solubility and Aggregation: Ivermectin and its derivatives have low aqueous solubility. Inconsistent stock solution preparation or precipitation of the compound in the assay medium can lead to variable effective concentrations.
-
Biological Variability: The physiological state of the target organism (e.g., developmental stage of nematodes, passage number of cell lines) can significantly impact its susceptibility.
-
Assay Conditions: Minor variations in temperature, incubation time, and solvent concentration can alter the biological activity of the compound.
-
Pipetting and Dispensing Errors: Inaccurate dispensing of the compound or biological material will directly impact the final results.
-
Quality of this compound: Degradation or impurities in the compound stock can lead to inconsistent results.
Q2: How can we improve the solubility of this compound in our aqueous assay media?
A2: Given its lipophilic nature, dissolving this compound in aqueous media requires careful preparation. Here are some recommendations:
-
Primary Solvent: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution.
-
Serial Dilutions: Perform serial dilutions from the primary stock in the assay medium. Ensure thorough mixing at each dilution step.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium consistent across all wells and as low as possible (typically ≤1%) to avoid solvent-induced toxicity or off-target effects.
-
Precipitation Check: Visually inspect your prepared solutions for any signs of precipitation, both in the stock and in the final assay plate.
Q3: What is the recommended quality control procedure for our this compound stock solution?
A3: To ensure the integrity of your compound, implement the following quality control steps:
-
Purity and Identity Verification: Upon receiving a new batch of this compound, verify its purity and identity using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Stability-Indicating HPLC: Regularly assess the stability of your stock solutions using a validated stability-indicating HPLC method. This can detect the presence of degradation products.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q4: Can the choice of assay format (e.g., biochemical vs. cell-based) influence the observed activity of this compound?
A4: Absolutely. Ivermectin's activity is notably enriched in cellular assays compared to biochemical assays. This suggests that the cellular environment, particularly the cell membrane, plays a crucial role in its mechanism of action. When troubleshooting, consider that a lack of activity in a biochemical assay does not necessarily preclude activity in a whole-organism or cell-based assay.
Troubleshooting Guides
Issue 1: No or Very Low Potency Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound from a reliable source. Verify the purity of the solid compound if possible. |
| Incorrect Concentration | Re-calculate all dilutions. Prepare fresh serial dilutions and verify the final concentrations. |
| Inappropriate Assay Endpoint | Ensure the chosen endpoint (e.g., motility, viability) is sensitive to the mechanism of action of ivermectin. Ivermectin primarily acts on glutamate-gated chloride channels, leading to paralysis in invertebrates.[1] |
| Resistant Organism/Cell Line | Verify the sensitivity of your biological system to a positive control compound with a similar mechanism of action. Consider the possibility of inherent or acquired resistance. |
| Assay Incubation Time | Optimize the incubation time. The effect of the compound may not be apparent at very short or very long time points. |
Issue 2: High Well-to-Well Variability
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell/Organism Seeding | Ensure a homogenous suspension of cells or organisms before seeding. Use calibrated pipettes and consistent technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile medium or PBS. |
| Compound Precipitation | Visually inspect wells for precipitation after adding the compound. Consider reducing the final concentration or using a different solvent system (while maintaining a low final solvent concentration). |
| Inadequate Mixing | Gently mix the plate after adding reagents and the compound to ensure a uniform distribution. |
Data Presentation
Table 1: Factors Influencing this compound Bioassay Reproducibility
| Factor | Potential Impact on Reproducibility | Recommendation for Control |
| Compound Solubility | Low solubility can lead to precipitation and inaccurate effective concentrations. | Prepare high-concentration stock in DMSO; perform careful serial dilutions; keep final DMSO concentration low and consistent (e.g., <1%). |
| Biological Material | Variation in age, developmental stage, or passage number can alter sensitivity. | Use synchronized populations of nematodes; use cell lines within a defined passage number range. |
| Assay Temperature | Temperature fluctuations can affect biological processes and compound stability. | Maintain a constant and optimal temperature throughout the assay. |
| Solvent Concentration | High solvent concentrations can cause toxicity or off-target effects. | Use a consistent and low final solvent concentration (e.g., <1% DMSO) in all wells, including controls. |
| Compound Stability | Degradation of the compound leads to reduced potency. | Store stock solutions properly (aliquoted, -20°C or -80°C, protected from light); periodically check purity via HPLC. |
Experimental Protocols
Protocol 1: Caenorhabditis elegans Motility Bioassay
This protocol is adapted for assessing the effect of this compound on the motility of the nematode C. elegans.
Materials:
-
Synchronized L4 stage C. elegans
-
This compound stock solution in DMSO
-
K saline (51 mM NaCl, 32 mM KCl)
-
96-well flat-bottom microtiter plates
-
Bovine Serum Albumin (BSA)
-
Automated motility tracking system or microscope for manual scoring
Procedure:
-
Worm Preparation:
-
Wash synchronized L4 C. elegans three times with K saline by centrifugation at 1000 g to remove bacteria.
-
Resuspend the worm pellet in K saline containing 0.015% BSA.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add approximately 60 worms per well in 80 µL of the K saline/BSA solution.
-
Measure the basal movement of the worms for 30 minutes to establish a baseline (100% motility) for each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound from your DMSO stock in K saline/BSA. Ensure the final DMSO concentration does not exceed 1%.
-
Add 20 µL of the diluted compound to each well to reach a final volume of 100 µL. Include a vehicle control (1% DMSO in K saline/BSA).
-
-
Data Acquisition:
-
Immediately after compound addition, begin monitoring worm motility using an automated tracker or by manual observation at defined time points (e.g., 1, 4, 12, 24 hours).
-
For manual scoring, a common endpoint is the percentage of paralyzed worms (no movement upon gentle prodding).
-
-
Data Analysis:
-
Normalize the motility data to the baseline measurement for each well.
-
Calculate the percentage of motility inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Protocol 2: Mammalian Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent and ≤1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Ivermectin's mechanism of action on invertebrate neurons.
Caption: A logical workflow for troubleshooting poor bioassay reproducibility.
References
Technical Support Center: Ivermectin Monosaccharide Stability in DMSO Solutions
For researchers, scientists, and drug development professionals utilizing ivermectin monosaccharide in their experiments, ensuring the stability of stock solutions in dimethyl sulfoxide (DMSO) is critical for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in a DMSO solution?
A1: Based on studies of the parent compound, ivermectin, the primary factors contributing to degradation are exposure to light (photodegradation), elevated temperatures, and acidic or basic conditions.[1][2][3] this compound itself is a known degradation product of ivermectin under acidic hydrolysis.[1] Oxidative conditions can also lead to the formation of various degradation byproducts.[2][3]
Q2: How should I prepare and store my this compound stock solution in DMSO to maximize stability?
A2: To ensure the longevity of your this compound DMSO stock solution, adhere to the following best practices:
-
Solvent Quality: Use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis.
-
Storage Temperature: Store stock solutions at -20°C or lower.[4][5][6][7]
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1][8]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of your solution, such as turning yellow or brown, is a visual indicator of potential degradation. It is strongly advised not to use a discolored solution, as the presence of unknown degradation products could lead to inaccurate and unreliable experimental results. The color change is likely due to the formation of various byproducts from oxidation or other degradation pathways.
Q4: Can degradation products of this compound interfere with my cell-based signaling pathway experiments?
A4: Yes, this is a significant concern. Ivermectin is a known inhibitor of signaling pathways such as WNT/β-catenin and PAK1.[9][10][11][12][13][14] If this compound degrades, the resulting byproducts may have reduced or no activity, leading to an underestimation of the compound's efficacy. Conversely, degradation products could potentially exhibit off-target effects, confounding your experimental outcomes. It is crucial to use a stable, pure solution of this compound for such sensitive assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms upon dilution in aqueous buffer/media. | Ivermectin and its derivatives have low aqueous solubility.[1][15] The addition of an aqueous solution to a concentrated DMSO stock can cause the compound to crash out of solution. | Perform a serial dilution, first into a smaller volume of DMSO, before adding it to the aqueous medium. Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[16] |
| Inconsistent results between experiments. | This could be due to the degradation of the stock solution over time, or variability introduced by repeated freeze-thaw cycles. | Always use a fresh aliquot for each experiment. If you suspect your stock solution has degraded, prepare a fresh stock from solid material. It is also advisable to periodically check the purity of your stock solution using an analytical technique like HPLC. |
| Unexpected peaks in HPLC/LC-MS analysis. | The presence of additional peaks indicates the formation of degradation products or impurities. | Compare the chromatogram to a freshly prepared standard. If new peaks are present, the solution has likely degraded. Review your storage and handling procedures. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[2][3][8] |
Quantitative Data on Ivermectin Stability
| Stress Condition | Observations for Ivermectin | Potential Degradation Products | Reference |
| Acidic Hydrolysis | Susceptible to degradation. | This compound , Aglycone | [1][17] |
| Alkaline Hydrolysis | Susceptible to degradation. | 2-epimer, Δ2,3 isomer | [17] |
| Oxidation (e.g., H₂O₂) | Significant degradation. | 3,4-epoxide, 5-oxo, 8a-oxo derivatives | [2][3] |
| Photodegradation (UV light) | Susceptible to degradation. | Various photo-isomers and fragments | [1] |
| Thermal Stress | Stable in solid form at lower temperatures, but degradation can occur in solution at elevated temperatures. | Isomers and other byproducts | [2] |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by RP-HPLC
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
1. Materials and Reagents:
-
This compound (high purity standard)
-
Anhydrous DMSO (spectroscopic grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[3]
-
HPLC system with UV detector
2. Preparation of Stock and Working Solutions:
-
Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
From this stock, prepare aliquots for stability testing at a working concentration (e.g., 1 mM) in amber HPLC vials.
3. Stability Study Design:
-
Time Points: Analyze the samples at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
Storage Conditions:
-
-20°C, protected from light
-
4°C, protected from light
-
Room temperature (~25°C), protected from light
-
Room temperature (~25°C), exposed to ambient light
-
4. HPLC Method:
-
Mobile Phase A: Purified water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 85:15 v/v)[8]
-
Gradient Elution: A gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is recommended to separate polar degradation products from the parent compound. A typical gradient might run from 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min[8]
-
Column Temperature: 30°C[8]
-
Detection Wavelength: 245 nm[18]
-
Injection Volume: 10 µL
5. Data Analysis:
-
At each time point, inject the samples in triplicate.
-
Calculate the peak area of the this compound.
-
Determine the percentage of this compound remaining relative to the T=0 sample.
-
Observe the appearance and growth of any new peaks, which indicate degradation products.
Visualizations
References
- 1. Photo-mediated and advanced oxidative processes applied for the treatment of effluents with drugs used for the treatment of early COVID-19: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msd.com [msd.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. msd.com [msd.com]
- 8. researchgate.net [researchgate.net]
- 9. ddtjournal.com [ddtjournal.com]
- 10. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivermectin Induces Cytostatic Autophagy by Blocking the PAK1/Akt Axis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ivermectin suppresses tumour growth and metastasis through degradation of PAK1 in oesophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ivermectin inactivates the kinase PAK1 and blocks the PAK1-dependent growth of human ovarian cancer and NF2 tumor cell lines. | Semantic Scholar [semanticscholar.org]
- 14. research.monash.edu [research.monash.edu]
- 15. jddtonline.info [jddtonline.info]
- 16. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20050136087A1 - Stabilized formulation of ivermectin feed premix with an extended shelf life and method of making the same - Google Patents [patents.google.com]
- 18. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Method Validation for Ivermectin in Plasma
Welcome to the technical support center for the bioanalytical method validation of ivermectin in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantification of ivermectin in a plasma matrix. The following frequently asked questions (FAQs) and troubleshooting guides are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Frequently Asked Questions (FAQs)
1. What is the standard methodology for ivermectin quantification in plasma?
The most common and robust method for quantifying ivermectin in plasma is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of ivermectin typically found in plasma samples.[2][4][5]
A typical workflow involves:
-
Sample Preparation: Extraction of ivermectin from the plasma matrix.
-
Chromatographic Separation: Separation of ivermectin from other plasma components using an LC system.
-
Mass Spectrometric Detection: Detection and quantification of ivermectin using a mass spectrometer.
2. How should plasma samples be prepared for ivermectin analysis?
Effective sample preparation is critical for accurate and reproducible results. The two primary techniques used are:
-
Protein Precipitation (PPT): This is a simpler and faster method. It involves adding a solvent, such as acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing ivermectin is collected for analysis. While quick, it may result in less clean extracts and potential matrix effects.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract by using a sorbent to selectively retain and then elute ivermectin.[1][6] Common SPE sorbents for ivermectin include C18.[6] A variation, Hybrid-SPE, is also used to effectively remove phospholipids, which can be a significant source of matrix effects.[4][5][7]
3. What are the typical chromatographic conditions for ivermectin analysis?
A reverse-phase C18 column is most frequently used for the chromatographic separation of ivermectin.[5][8][9]
| Parameter | Typical Conditions |
| Column | C18 (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm)[4][5][9] |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., ammonium formate or formic acid). A common composition is acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[4][5][9] |
| Flow Rate | Typically around 0.2 - 1 mL/min. |
| Elution | Isocratic elution is often sufficient.[1][6] |
4. What mass spectrometry parameters are used for ivermectin detection?
Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are the standard for quantification.
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) is commonly used.[4][5][9] |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for ivermectin and its internal standard. For ivermectin, a common transition is m/z 892.5 → 307.1.[7] |
| Internal Standard | A stable isotope-labeled version of ivermectin, such as ivermectin-D2, is the ideal internal standard to correct for matrix effects and variability in extraction and ionization.[4][5][9] |
5. What are the expected validation parameters for a robust ivermectin assay in plasma?
Method validation should be performed according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4] Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | Typically in the range of 0.1 - 1 ng/mL.[1] |
| Intra- and Inter-assay Precision (%CV) | < 15% (and < 20% at the LLOQ).[4][5] |
| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (and ±20% at the LLOQ).[4] |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Should be minimal and compensated for by the internal standard.[4][5] |
| Stability | Ivermectin should be stable under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[4][5] |
6. How do I analyze for ivermectin monosaccharide in plasma?
Currently, there is a lack of readily available, specifically validated public methods for the direct quantification of this compound in plasma. Many existing methods for ivermectin do not differentiate it from its metabolites.[2]
To analyze for this compound, you would likely need to:
-
Synthesize or obtain a certified reference standard for the this compound metabolite.
-
Develop a new LC-MS/MS method or modify an existing ivermectin method. This would involve optimizing the chromatographic separation to resolve the monosaccharide from the parent drug and other metabolites.
-
Optimize the MS/MS parameters (MRM transitions) for the specific detection of the monosaccharide.
-
Perform a full method validation according to regulatory guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample solvent mismatch with mobile phase | - Replace the column- Adjust mobile phase pH- Ensure the final sample solvent is similar in composition to the initial mobile phase |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction- Ion suppression (matrix effect)- Suboptimal MS/MS parameters | - Optimize the sample preparation method (e.g., switch from PPT to SPE)- Use a stable isotope-labeled internal standard- Optimize MS/MS parameters (e.g., collision energy) |
| High Background Noise | - Contaminated mobile phase or LC system- Dirty ion source | - Use high-purity solvents and freshly prepared mobile phase- Flush the LC system- Clean the ion source of the mass spectrometer |
| Inconsistent Results (Poor Precision) | - Inconsistent sample preparation- Variability in injection volume- Unstable LC-MS/MS system | - Ensure consistent and precise pipetting during sample preparation- Check the autosampler for proper function- Allow the LC-MS/MS system to equilibrate before analysis |
| Carryover | - Analyte adsorption in the injection port or column- Insufficient needle wash | - Use a stronger needle wash solution- Inject blank samples after high-concentration samples to assess and mitigate carryover[4][5] |
Experimental Workflow & Methodologies
Below are diagrams and detailed protocols for the key experiments in ivermectin plasma analysis.
Experimental Workflow
Caption: General workflow for ivermectin quantification in plasma.
Sample Preparation: Protein Precipitation vs. Solid-Phase Extraction
Caption: Comparison of PPT and SPE sample preparation workflows.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for ivermectin quantification in dried blood spots: application to a pharmacokinetic study in Trichuris trichiura-infected adults - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of ivermectin in plasma and whole blood using LC-MS/MS — MORU Tropical Health Network [tropmedres.ac]
Technical Support Center: Ivermectin Monosaccharide In Vitro Experiments
Welcome to the technical support center for researchers using ivermectin monosaccharide in in vitro experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and reduce sources of variability in your assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue and can stem from several sources:
-
Compound Stability: Ivermectin and its derivatives are susceptible to degradation.[1] Ensure that your stock solutions are fresh and protected from light. Repeated freeze-thaw cycles should be avoided. The compound can degrade under acidic, basic, and oxidative conditions.[1]
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift, altering drug sensitivity. Standardize the passage number of cells used for all experiments.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Optimize and strictly control the seeding density to ensure reproducibility.
-
Assay Interference: At the micromolar concentrations often required for in vitro effects, ivermectin can interfere with certain assay technologies, such as those based on AlphaScreen.[2][3] It has also been shown to perturb cell membrane bilayers nonspecifically, which can lead to artifacts.[2][4][5] Consider using orthogonal assays (e.g., measuring viability with both a metabolic assay like MTT and a membrane integrity assay like LDH release) to confirm results.[4]
Question: I'm observing high well-to-well variability within the same plate. How can I reduce this?
Answer: High intra-plate variability often points to technical inconsistencies in your workflow.
-
Pipetting Technique: Ensure your pipettes are calibrated and use consistent, proper technique. For multi-well plates, be mindful of evaporation from the edge wells (the "edge effect"). To mitigate this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.
-
Cell Clumping: Ensure you have a single-cell suspension before seeding. Cell clumps will lead to uneven growth and compound exposure.
-
Inadequate Mixing: When adding the compound or assay reagents, ensure they are mixed thoroughly but gently in each well to guarantee uniform concentration.
Question: I see significant cytotoxicity at concentrations where I expect to see a specific antiviral or anticancer effect. Is this normal?
Answer: Yes, this is a critical observation reported in multiple studies. The in vitro antiviral or anticancer effects of ivermectin often occur at low micromolar concentrations that are parallel to, or overlap with, concentrations causing host cell cytotoxicity.[2][4][6][7] This makes it challenging to decouple the specific mechanism from general toxicity.
-
Mechanism of Action: The antiparasitic effects of ivermectin occur at low nanomolar concentrations by targeting glutamate-gated chloride channels (GluClR).[2] However, the effects observed at higher, micromolar concentrations are often attributed to nonspecific perturbations of the cell membrane bilayer, which can affect various membrane proteins and overall cell health.[4][5]
-
Experimental Design: It is crucial to run a parallel cytotoxicity assay (e.g., CellTiter-Glo, Resazurin, or MTT) every time you perform an activity assay.[4][8][9] This allows you to determine the therapeutic window and ensure your observed effects are not simply a result of cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between ivermectin and this compound in experiments?
A1: Ivermectin is a disaccharide. The monosaccharide form has one of the two sugar moieties removed. This structural change can alter properties like membrane permeability.[2][7] While the fundamental mechanisms of action and potential for off-target effects are likely similar, you may observe differences in potency or kinetics.
Q2: What is the best solvent to use for this compound?
A2: Dimethyl sulfoxide (DMSO) is commonly used to dissolve ivermectin and its derivatives for in vitro use.[8] It is critical to keep the final concentration of DMSO in your cell culture medium low (typically <0.5%) as it can be toxic to cells and affect experimental outcomes.
Q3: How stable is this compound in solution and under what conditions should it be stored?
A3: Ivermectin is sensitive to light, acid, base, and oxidation.[1] It is recommended to prepare fresh stock solutions. If storage is necessary, store aliquots at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles. A stability study of an ivermectin oral solution showed it remained stable for at least 3 months at both room temperature (25°C) and accelerated conditions (40°C) when properly formulated.[10]
Q4: What are some key cell culture best practices to ensure reproducibility?
A4: To ensure reproducibility, always follow best practices:
-
Authentication: Regularly authenticate your cell lines (e.g., via STR profiling).
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, which can alter cellular responses.
-
Standardized Media: Use the same batch of media, serum, and supplements for a set of comparative experiments to avoid variability from these reagents.[11]
-
Controlled Environment: Maintain a consistent incubator environment (temperature, CO2, humidity).
Data Summary Tables
Table 1: Factors Influencing Ivermectin Stability
| Condition | Effect on Ivermectin | Recommendations | Source |
| Acidic/Basic pH | Degradation | Maintain neutral pH in solutions. | [1] |
| Light Exposure | Photo-degradation | Store stock solutions and plates in the dark. | [1] |
| Oxidation | Degradation | Use high-purity solvents and minimize air exposure. | [1] |
| Temperature | Stable when formulated | Store aliquoted stock solutions at -20°C or -80°C. | [10] |
Table 2: Example IC50 Values of Ivermectin in Urothelial Carcinoma Cells
| Cell Line | 24 hours | 48 hours | 72 hours | Source |
| T24 | 20.5 µM | 17.4 µM | 16.6 µM | [9] |
| RT4 | 26.7 µM | 14.9 µM | 10.0 µM | [9] |
| This table illustrates how IC50 values can vary based on cell line and exposure time, highlighting the need for consistent experimental parameters. |
Experimental Protocols & Visualizations
Protocol: Standard Cytotoxicity Assay (MTT Method)
This protocol outlines a standard procedure to assess the cytotoxicity of this compound.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create 2X working concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells with DMSO at the same final concentration as the highest compound dose.
-
-
Incubation:
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT reagent to each well.[8]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
-
Diagrams
Caption: Standard workflow for an in vitro cytotoxicity assay, highlighting critical quality control (QC) checkpoints.
References
- 1. ijddr.in [ijddr.in]
- 2. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonspecific membrane bilayer perturbations by ivermectin underlie SARS-CoV-2 in vitro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Derivatization techniques for enhanced detection of ivermectin monosaccharide
Welcome to the technical support center for the derivatization of ivermectin monosaccharide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the detection of this compound?
A1: Ivermectin and its monosaccharide metabolite lack strong native chromophores or fluorophores.[1] This makes their detection at low concentrations using common techniques like UV or fluorescence detection challenging.[1] Derivatization converts the analyte into a fluorescent product, significantly enhancing the sensitivity and selectivity of detection, particularly for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[2][3][4]
Q2: What is the most common derivatization method for this compound for HPLC-FLD analysis?
A2: The most widely used method involves reacting the this compound with trifluoroacetic anhydride (TFAA) in the presence of a catalyst, such as N-methylimidazole (NMIM) or 1-methylimidazole (MI).[2][5][6][7] This reaction is rapid, often completing in under a minute at room temperature, and produces a highly fluorescent derivative.[1][6][7]
Q3: What are the excitation and emission wavelengths for the TFAA-derivatized ivermectin?
A3: The fluorescent derivative of ivermectin is typically detected with an excitation wavelength of approximately 365 nm and an emission wavelength of around 475 nm.[1][5][8]
Q4: How stable is the fluorescent derivative of ivermectin?
A4: The stability of the derivative can be a critical factor. While some methods report that the derivative is stable for at least 80 hours at room temperature, others recommend preparing fresh standards for each sample series due to potential instability.[2][7] It is advisable to perform stability tests under your specific laboratory conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of this compound.
Problem 1: Low or No Fluorescent Signal/Peak
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Ensure reagents (TFAA, NMIM) are fresh and anhydrous. Moisture can rapidly degrade TFAA.[9] Verify the reaction time and temperature as specified in your protocol. Some protocols are nearly instantaneous, while others may require incubation.[2][6] |
| Degradation of Analyte | Ivermectin can be sensitive to light and temperature. Ensure proper storage of standards and samples. |
| Incorrect Wavelengths | Confirm that the fluorescence detector is set to the correct excitation (~365 nm) and emission (~475 nm) wavelengths.[1][5] |
| pH of Mobile Phase | The pH of the mobile phase can influence fluorescence. Ensure it is consistent with the validated method. |
Problem 2: Inconsistent Peak Areas or Retention Times
| Potential Cause | Troubleshooting Step |
| Derivative Instability | The fluorescent derivative may not be stable over long analytical runs.[2] Try to analyze samples immediately after derivatization or conduct a time-course study to determine derivative stability in your autosampler.[9] |
| Variability in Reaction | Ensure precise and consistent addition of derivatization reagents to all samples and standards. Use a calibrated pipette and mix thoroughly. |
| HPLC System Issues | Large shifts in retention time could indicate problems with the HPLC system, such as pump malfunction, leaks, or column degradation.[9] |
| Matrix Effects | If analyzing complex matrices (e.g., plasma, tissue), co-extracted substances can interfere with the derivatization reaction or chromatography. Optimize the sample clean-up procedure (e.g., Solid-Phase Extraction).[10] |
Problem 3: Extraneous Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Reagent By-products | Derivatization with TFAA can produce reagent-related by-products.[6] While often eluted at the beginning of the run, they can interfere if retention is poor. An additional cleanup step may be necessary if by-products are significant.[7] |
| Contaminated Reagents/Solvents | Use high-purity, HPLC-grade solvents and fresh reagents to avoid introducing contaminants. |
| Sample Matrix Interference | The sample matrix itself may contain fluorescent compounds. Analyze a blank matrix sample (without the analyte) that has undergone the full extraction and derivatization procedure to identify interfering peaks. |
Quantitative Performance Data
The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for ivermectin using HPLC-FLD after derivatization in various studies.
| Matrix | LOD | LOQ | Reference |
| Milk | 0.1 µg/kg | - | [2] |
| Milk | 2.5 ng/mL | 5.0 ng/mL | [11] |
| Milk | 0.14 µg/L | 0.36 µg/L | [7] |
| Medicated Feed | 0.03 mg/kg | 0.5 mg/kg | [5] |
| Animal Plasma | <20 pg/mL | - | [6] |
| Camel Plasma | 8.0 pg/mL | 25.0 pg/mL | [8] |
| Aquatic Foods | 1.8 µg/kg | 4.5 µg/kg | [12] |
Experimental Protocols & Methodologies
Detailed Protocol: Derivatization of Ivermectin for HPLC-FLD Analysis
This protocol is a synthesized example based on common procedures.[1][5] Researchers should validate the method for their specific application.
1. Reagent Preparation:
-
N-methylimidazole (NMIM) Solution: Prepare a 1:1 (v/v) solution of N-methylimidazole in acetonitrile.
-
Trifluoroacetic Anhydride (TFAA) Solution: Prepare a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile.
-
Critical Note: Prepare this solution fresh and handle it in a fume hood with appropriate personal protective equipment. TFAA is highly reactive with moisture.[9]
-
2. Sample Preparation:
-
Extract ivermectin from the sample matrix using an appropriate solvent (e.g., acetonitrile).[5][10]
-
Perform a clean-up step if necessary (e.g., Solid-Phase Extraction).[10]
-
Evaporate the final extract to dryness under a gentle stream of nitrogen at approximately 50°C.[5]
3. Derivatization Reaction:
-
Reconstitute the dried residue with 100 µL of the NMIM solution.
-
Add 150 µL of the TFAA solution to the tube.
-
Vortex the sample immediately for 30 seconds. The reaction is typically instantaneous.[5][6]
-
Transfer the derivatized sample to an HPLC vial for analysis.
4. HPLC-FLD Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[11][13]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water. A common isocratic mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 50:45:5, v/v/v).[1]
-
Fluorescence Detector: Excitation λ = 365 nm, Emission λ = 475 nm.[1][5][8]
Visualized Workflows and Logic
Caption: General experimental workflow for ivermectin analysis.
Caption: Troubleshooting logic for poor derivatization results.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. The derivatisation of avermectins and milbemycins in milk: new insights and improvement of the procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivermectin: A Critical Review on Characteristics, Properties, and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Ivermectin in Medicated Feeds by Liquid Chromatography with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic determination of ivermectin in animal plasma with trifluoroacetic anhydride and N-methylimidazole as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Establishment of the HPLC fluorescence detection method for plasma trace ivermectin and its pharmacokinetics in Bactrian camel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin analysis - Chromatography Forum [chromforum.org]
- 10. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Ivermectin Monosaccharide Quantification
Welcome to the technical support center for ivermectin monosaccharide quantification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the quantification of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: Why am I observing a weak or inconsistent signal for my this compound analyte?
A1: A weak or inconsistent signal can stem from several factors throughout the analytical workflow.
-
Suboptimal Ionization: Ivermectin and its derivatives often ionize more efficiently as adducts. In positive electrospray ionization (ESI+), the sodium [M+Na]+ or ammonium [M+NH4]+ adducts are common.[1][2] The ammonium adduct is often the most intense and reliable for quantification.[2] If you are using ESI negative mode, the [M-H]- ion can offer a more consistent signal.[1] Ensure your mobile phase contains an appropriate additive (e.g., ammonium formate) to promote the formation of a consistent and strong adduct.
-
Incorrect Mass Spectrometry Parameters: The transition from the parent ivermectin disaccharide to the monosaccharide, and then to the aglycone, is a key fragmentation pathway.[3] You must optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies specifically for the monosaccharide. The parent ion will be the ivermectin molecule, and the product ion will be the m/z corresponding to the loss of one sugar unit.
-
Analyte Degradation: Ivermectin is highly susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[4][5] Exposure to light or incompatible pH during sample preparation or storage can significantly reduce the amount of intact analyte available for detection.
-
Poor Extraction Recovery: The efficiency of your sample preparation (e.g., protein precipitation, Solid-Phase Extraction) can greatly impact the final analyte concentration. Ensure your extraction protocol is optimized and validated for ivermectin and its metabolites. Recoveries of over 80% are considered good.[1]
Q2: My calibration curve is non-linear. What are the potential causes?
A2: Non-linearity is a common issue, especially with LC-MS/MS.
-
Inconsistent Adduct Formation: As mentioned, ivermectin often forms sodium adducts. Calibration curves using sodium adduct ions can be non-linear with a strong positive curvature that is not reproducible.[1] Using a mobile phase that promotes a more stable adduct, like an ammonium adduct, or switching to negative ion mode may resolve this.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response. Ensure your calibration range is appropriate for the expected sample concentrations and the linear range of your instrument.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., phospholipids from plasma) can suppress or enhance the ionization of the analyte, leading to a non-linear response. An effective sample cleanup procedure and the use of a stable isotope-labeled internal standard are crucial for mitigating matrix effects.[1]
Q3: I'm experiencing significant peak tailing or poor peak shape. How can I improve it?
A3: Poor peak shape can compromise resolution and integration accuracy.
-
Column Choice and Condition: A C18 column is commonly used for ivermectin analysis.[1][6] Ensure the column is not degraded or clogged. Operating at a controlled temperature (e.g., 40°C) can improve peak shape.[1]
-
Mobile Phase Composition: The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer (like ammonium formate), should be optimized.[2][6] Improper pH or solvent strength can lead to peak tailing.
-
Sample Solvent: The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
Q4: How can I prevent the degradation of my samples and standards?
A4: Stability is a critical concern for ivermectin and its derivatives.[4][5]
-
Storage Conditions: Stock solutions of ivermectin are generally stable for up to 30 days when stored at -20°C.[6] Processed samples ready for injection should be kept in the autosampler for no longer than 24 hours.[6] Biological samples should be stored frozen at -20°C or lower.
-
Protection from Light: Ivermectin is susceptible to photo-degradation.[4][5] Always store standards and samples in amber vials or protect them from light.
-
Avoid Harsh Conditions: During sample preparation, avoid strong acids, bases, and oxidizing agents.[4][5] If degradation is suspected, a stability-indicating method should be used to separate the degradants from the parent analyte.[7]
Quantitative Data Summary
The following tables summarize typical parameters used in LC-MS/MS and HPLC methods for ivermectin quantification, which serve as a starting point for developing a method for its monosaccharide.
Table 1: Typical LC-MS/MS Parameters for Ivermectin Analysis
| Parameter | Typical Value / Condition | Source(s) |
| Column | C18 (e.g., Acquity UPLC BEH C18, ACE C18) | [1][6] |
| Mobile Phase | Acetonitrile and 2-5 mM Ammonium Formate buffer | [2][6] |
| Elution | Isocratic or Gradient | [1][6][8] |
| Flow Rate | 0.2 - 0.3 mL/min | [1][6] |
| Ionization Mode | ESI Positive ([M+NH4]+) or ESI Negative ([M-H]-) | [1][2] |
| MRM Transition (Ivermectin) | m/z 892.5 → 307.1 (Ammonium Adduct) | [2] |
| Lower Limit of Quantification | 0.1 - 1.0 ng/mL in plasma/blood | [1][6] |
Table 2: Ivermectin Stability Data
| Condition | Stability Duration | Matrix | Source(s) |
| Room Temperature | Up to 24 hours | Stock Solution & VAMS Samples | [6] |
| -20°C Storage | Up to 30 days | Stock Solution & VAMS Samples | [6] |
| Autosampler (Post-Extraction) | Up to 24 hours | Extracted Samples | [6] |
| Degradation Conditions | Acid, Base, Oxidation, Light | Bulk Drug | [4][5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a general guideline for extracting ivermectin and its derivatives from plasma.
-
Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., ivermectin-D2 or doramectin).[2][6]
-
Precipitation: Add 600 µL of a cold precipitation solution (e.g., acetonitrile or a 1:1 mixture of methanol and acetonitrile).[6]
-
Mixing: Vortex the tubes for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase. Vortex for 30 seconds and sonicate for 5-10 minutes to ensure complete dissolution.[6]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an HPLC vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a starting point for the chromatographic analysis.
-
LC System: An HPLC or UPLC system equipped with a heated column compartment and an autosampler.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase A: 5 mM Ammonium Formate in water, pH adjusted to 3.0.[6]
-
Mobile Phase B: Acetonitrile.
-
Elution Program: An isocratic elution with 90% Mobile Phase B at a flow rate of 0.2 mL/min.[6]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
MRM Transitions:
-
Ivermectin: Monitor the transition for the ammonium adduct, e.g., m/z 892.4 → 569.5 (loss of one sugar) or other relevant fragments.[6]
-
This compound: The parent ion will be ivermectin (m/z 875.5 for [M+H]+ or 892.5 for [M+NH4]+). The product ion will be the fragment corresponding to the aglycone (e.g., m/z ~569). This requires optimization.
-
Internal Standard: Use the appropriate transition for the chosen internal standard (e.g., Doramectin: m/z 916.4 → 331.3).[6]
-
Visualizations
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Caption: Troubleshooting guide for low signal intensity.
Caption: Simplified fragmentation pathway of ivermectin in MS/MS.
References
- 1. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. ijddr.in [ijddr.in]
- 6. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ivermectin Monosaccharide Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the extraction of ivermectin and its monosaccharide metabolite from complex biological and environmental matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis process in a direct question-and-answer format.
Q1: Why am I observing low recovery of ivermectin/ivermectin monosaccharide from my plasma/blood samples?
A1: Low recovery from blood matrices is a common issue that can stem from several factors:
-
Inefficient Protein Precipitation: Ivermectin is highly protein-bound. Incomplete precipitation will result in the loss of analyte. Ensure you are using a sufficient volume of a strong organic solvent like acetonitrile. A common method involves adding acetonitrile:water (90:10, v/v) at a ratio of approximately 4.5:1 to the sample volume.[1][2]
-
Suboptimal Solid-Phase Extraction (SPE) Steps:
-
Conditioning/Equilibration: Inadequate conditioning of the SPE cartridge (e.g., C18) will lead to poor retention of the analyte.
-
Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. For C18 cartridges, a mixture of methanol and acetonitrile is often effective.[3]
-
Drying Step: Ensure the sample is completely dry after loading and before elution, as residual water can interfere with the elution of nonpolar compounds like ivermectin.
-
-
Analyte Degradation: Ivermectin can be susceptible to degradation under certain conditions. While generally stable, repeated freeze-thaw cycles or prolonged exposure to strong acidic or basic conditions should be avoided.[1][4][5]
Q2: I am seeing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are a primary challenge when analyzing samples from complex matrices like plasma, milk, or soil. They are caused by co-eluting endogenous components that affect the ionization efficiency of the target analyte.
-
Improve Sample Cleanup: The most effective solution is to remove interfering components.
-
For plasma/blood, techniques like Hybrid-SPE, which specifically targets phospholipid removal, are highly effective.[1][6]
-
For milk, a liquid-liquid extraction (LLE) with solvents like acetonitrile followed by a hexane wash can effectively remove lipids.[7] A subsequent SPE cleanup on a C18 cartridge is also recommended.[7][8]
-
For soil, matrix effects can be significant, sometimes requiring the preparation of calibration curves in blank soil extracts to compensate.[9][10]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Using an internal standard like ivermectin-D2 can compensate for matrix effects, as it will be affected similarly to the analyte.[1][2]
-
Optimize Chromatography: Adjusting the chromatographic gradient can help separate the analyte from the interfering matrix components.
Q3: My chromatographic peak shape is poor (e.g., broad, tailing). What are the likely causes?
A3: Poor peak shape can compromise sensitivity and integration accuracy.
-
Residual Matrix Components: Co-eluting matrix components can interact with the analytical column, leading to peak distortion. Improving the sample cleanup procedure is the first step.
-
Mobile Phase Incompatibility: The solvent used to reconstitute the final dried extract may be too strong compared to the initial mobile phase, causing peak fronting or splitting. The reconstitution solvent should ideally match the initial mobile phase composition.
-
Column Degradation: Residual proteins or lipids can irreversibly bind to the column, degrading its performance over time. Using a guard column and a robust sample cleanup protocol can extend column life.
-
pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte. For LC-MS analysis in positive ion mode, adding a small amount of an acid like formic acid (e.g., 0.1-0.5%) to the mobile phase is common.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the difference between ivermectin and ivermectin monosaccharide?
A1: Ivermectin is a macrocyclic lactone that is structurally a disaccharide. This compound (often designated as TP1) is a primary transformation or degradation product where one of the two sugar moieties (oleandrose) has been cleaved off.[11][12] Analytical methods must be able to separate these two compounds, as their presence and ratio can be important in metabolism or environmental fate studies.
Q2: Which extraction method is best for my matrix: SPE, LLE, or Protein Precipitation?
A2: The choice depends on the matrix complexity and the required cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a fast and simple method, suitable for high-throughput screening. However, it provides the least cleanup, and the resulting extract may still contain significant matrix components, potentially leading to ion suppression in LC-MS/MS.[1]
-
Liquid-Liquid Extraction (LLE): LLE is effective for separating compounds based on their differential solubility in immiscible liquids. It is particularly useful for removing lipids from fatty matrices like milk and liver.[7][13]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that provides the cleanest extracts. It is considered the gold standard for minimizing matrix effects and is widely used for plasma, tissue, and environmental samples.[3][14][15] Hybrid-SPE combines the principles of PPT and SPE for enhanced cleanup of proteins and phospholipids.[1]
Q3: How stable is ivermectin during sample storage and processing?
A3: Ivermectin is a relatively stable compound. Studies have shown it is stable through multiple freeze-thaw cycles and for extended periods when frozen at -20°C or -80°C.[1][8] It is also generally stable during heat treatments like pasteurization.[8][16] However, long-term freezing (e.g., two years) may lead to some degradation.[8][16] It can be degraded under strong acidic, alkaline, or oxidative stress conditions.[5]
Q4: Is a derivatization step necessary for ivermectin analysis?
A4:
-
For LC-MS/MS: No, derivatization is not required. Mass spectrometry can detect ivermectin and its metabolites directly, typically as ammonium adducts ([M+NH4]+) in positive electrospray ionization mode.[1][5]
-
For HPLC with Fluorescence Detection (HPLC-FLD): Yes, derivatization is necessary. Ivermectin does not have a native fluorophore. A common procedure involves reaction with N-methylimidazole and trifluoroacetic anhydride to form a fluorescent derivative, which significantly enhances sensitivity.[7][8]
Quantitative Data Summary
The following tables summarize key performance metrics for various ivermectin extraction methods from different matrices.
Table 1: Recovery and LLOQ Data for Ivermectin Extraction
| Matrix | Extraction Method | Recovery (%) | LLOQ | Reference |
| Human Plasma | Hybrid-SPE | 96 - 123% | 0.970 ng/mL | [2][6] |
| Human Plasma | SPE (C18) | >80% | 0.1 ng/mL | [3] |
| Bovine Milk | LLE & SPE (C18) | 75 - 101% | 0.36 µg/L | [7] |
| Bovine Milk | MSPD & SPE | 97.7% | 1.0 ppb | [14] |
| Bovine Liver | MSPD & SPE | 74.6% | 10 ppb | [17] |
| Soil | SFE | 82.5 - 96.2% | 5 ng/g | [18][19] |
| Feces | SPE | 92.27% | 1.5 µg/kg | [9][10] |
| Dung Beetle Tissue | SPE | 91.1 - 103.2% | 0.1 ng/g | [15][20] |
MSPD: Matrix Solid-Phase Dispersion; SFE: Supercritical Fluid Extraction; LLOQ: Lower Limit of Quantification.
Detailed Experimental Protocols
Protocol 1: Hybrid Solid-Phase Extraction (Hybrid-SPE) from Human Plasma/Whole Blood
This protocol is adapted from a high-throughput method for LC-MS/MS analysis.[1][2]
-
Sample Preparation: Aliquot 100 µL of plasma or whole blood into a 96-well plate.
-
Protein Precipitation & IS Spiking: Add 450 µL of acetonitrile:water (90:10, v/v) containing the internal standard (e.g., ivermectin-D2).
-
Mixing & Centrifugation: Mix the plate for 10 minutes at 1000 rpm, then centrifuge at 1100 x g for 5 minutes.
-
Hybrid-SPE Cleanup: Transfer 380 µL of the supernatant to a Hybrid-SPE® 96-well plate.
-
Elution: Apply a vacuum (3-4 inches Hg) for approximately 30 seconds until the wells are completely dry. The flow-through contains the cleaned extract.
-
Final Preparation: The collected eluate is ready for direct injection or can be evaporated and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LLE and SPE Cleanup from Bovine Milk for HPLC-FLD Analysis
This protocol combines liquid-liquid extraction with solid-phase cleanup for sensitive fluorescence detection.[7]
-
Initial Extraction: To a milk sample, add acetonitrile and vortex thoroughly to precipitate proteins and extract the analyte. Centrifuge to separate the layers.
-
Lipid Removal (Hexane Wash): The acetonitrile supernatant is washed with n-hexane to remove lipids. The hexane layer is discarded.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the acetonitrile extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elution: Elute the ivermectin with a suitable organic solvent like ethyl acetate or a methanol/acetonitrile mixture.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of N-methylimidazole and trifluoroacetic anhydride in an appropriate solvent (e.g., acetonitrile).
-
Allow the reaction to proceed for a set time to form the fluorescent derivative.
-
-
Final Preparation: The derivatized sample is then injected into the HPLC-FLD system for analysis.
Visual Guides
Caption: General experimental workflow for ivermectin extraction.
Caption: Decision tree for troubleshooting low analyte recovery.
Caption: Simplified degradation pathway of Ivermectin.
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 3. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ivermectin and transformation products in environmental waters using hollow fibre-supported liquid membrane extraction and liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI+-MS/MS | PLOS One [journals.plos.org]
- 16. research.wur.nl [research.wur.nl]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of an extraction method for the determination of avermectins in soil using supercritical CO2 modified with ethanol and liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 20. Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI+-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ivermectin Monosaccharide and Doramectin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of ivermectin monosaccharide and doramectin, two potent macrocyclic lactone endectocides. The information presented is collated from experimental data to facilitate a clear understanding of their respective and comparative efficacies.
Executive Summary
Ivermectin and doramectin are closely related avermectins, widely used in veterinary medicine to control a broad spectrum of internal and external parasites. While structurally similar, subtle differences in their chemical makeup can influence their pharmacokinetic and pharmacodynamic properties. Ivermectin is a mixture of two homologs, with the major component being 22,23-dihydroavermectin B1a, a disaccharide. This compound is a derivative where the terminal oleandrose sugar has been removed. Doramectin is a single, distinct molecule derived from the fermentation of a genetically altered strain of Streptomyces avermitilis.
Both compounds share a primary mechanism of action, targeting glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[1][2][3] Experimental evidence suggests that while both are highly effective, doramectin may offer advantages in certain clinical scenarios, potentially due to its pharmacokinetic profile. Notably, in vitro studies have indicated that the monosaccharide form of ivermectin retains a similar level of anthelmintic activity to its parent disaccharide compound.
Quantitative Data Comparison
The following tables summarize key findings from comparative studies on the efficacy and pharmacokinetics of ivermectin and doramectin.
Table 1: In Vitro Efficacy against Haemonchus contortus
| Compound | Concentration for Full Efficacy (µg/mL) | Potency Comparison |
| Ivermectin | 0.001 | Similar to its monosaccharide homolog |
| Doramectin | 0.001 | Similar to its monosaccharide homolog |
| This compound | Not explicitly stated, but similar to Ivermectin | - |
Data from a larval development assay with Haemonchus contortus.
Table 2: In Vivo Efficacy against Psoroptic Mange (Psoroptes ovis) in Cattle
| Treatment Group (0.2 mg/kg SC) | Mite Density Score (Day 14) | Clinical Cure Rate (%) |
| Ivermectin (1%) | 1.80 | 10 |
| Doramectin (1%) | 0.60 | 80 |
Results indicate a significantly lower mite density and higher cure rate for doramectin in this study.[4]
Table 3: Comparative Pharmacokinetics in Cattle (Subcutaneous Administration)
| Parameter | Ivermectin | Doramectin |
| Peak Plasma Concentration (Cmax) | ~32 ng/mL | ~32 ng/mL |
| Time to Cmax (Tmax) | 4.0 ± 0.28 days | 5.3 ± 0.35 days |
| Area Under the Curve (AUC) | 361 ± 17 ng·day/mL | 511 ± 16 ng·day/mL |
Pharmacokinetic data suggests a longer persistence of doramectin in the system, which may contribute to a longer duration of preventive efficacy.[5]
Mechanism of Action
Ivermectin and doramectin exert their anthelmintic and insecticidal effects through a common signaling pathway in invertebrates. They bind with high affinity and selectivity to glutamate-gated chloride ion channels, which are present in nerve and muscle cells of nematodes and arthropods.[1][2][3] This binding event triggers an influx of chloride ions into the cells, leading to hyperpolarization of the cell membrane. The sustained hyperpolarization results in a flaccid paralysis of the parasite, inhibiting its ability to move, feed, and reproduce, ultimately leading to its death.[6][7] A secondary mechanism may involve the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels.[1] The selective toxicity of these compounds towards invertebrates is due to the fact that in mammals, these channels are either absent or located within the central nervous system, protected by the blood-brain barrier, which ivermectin and doramectin do not readily cross.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
Larval Development Assay (LDA) for Haemonchus contortus
This in vitro assay is used to determine the efficacy of anthelmintics by assessing their ability to inhibit the development of nematode eggs to the third-stage larvae (L3).
Materials:
-
Haemonchus contortus eggs, freshly recovered from fecal samples of infected donor animals.
-
96-well microtiter plates.
-
Test compounds (this compound, Doramectin) and a control vehicle (e.g., DMSO).
-
Nutrient medium (e.g., a mixture of Earle's balanced salt solution and yeast extract).
-
Inverted microscope for larval stage identification and counting.
Procedure:
-
Egg Recovery: Nematode eggs are isolated and cleaned from the feces of donor animals using a series of sieves and washes.
-
Assay Setup: Approximately 50-100 eggs are dispensed into each well of a 96-well plate containing a solid agar-based medium.
-
Compound Addition: Serial dilutions of the test compounds are prepared and added to the respective wells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) and high humidity for approximately 6 days, allowing for larval development in the control group.
-
Data Collection: After the incubation period, the number of larvae that have successfully developed to the L3 stage in each well is counted using an inverted microscope.
-
Data Analysis: The percentage of inhibition of larval development is calculated for each drug concentration relative to the control. The effective concentration (e.g., EC50 or the concentration for full efficacy) is then determined.
In Vivo Efficacy Study for Psoroptic Mange in Cattle
This protocol outlines a typical in vivo study to compare the efficacy of injectable endectocides against Psoroptes ovis in cattle.
Animals and Housing:
-
Clinically healthy cattle of a similar age and weight, naturally or experimentally infested with Psoroptes ovis.
-
Animals are housed individually or in small groups to prevent cross-contamination between treatment groups.
Experimental Design:
-
Acclimatization and Infestation Confirmation: Animals are acclimatized to the study conditions. The presence of viable P. ovis mites is confirmed through skin scrapings.
-
Randomization: Animals are randomly allocated to treatment groups (e.g., Ivermectin, Doramectin, untreated control) based on pre-treatment mite counts and/or lesion scores to ensure even distribution.
-
Treatment Administration: The test articles are administered according to the manufacturer's recommendations (e.g., subcutaneous injection at a specific dosage). The control group receives a placebo or no treatment.
-
Post-treatment Evaluation:
-
Mite Counts: Skin scrapings are collected from the periphery of active lesions at specified time points (e.g., weekly) post-treatment. The number of live mites is counted under a microscope.
-
Lesion Scores: The size and severity of skin lesions are assessed and scored at regular intervals.
-
-
Data Analysis: Mite counts and lesion scores are compared between treatment groups and the control group to determine the efficacy of each treatment. The percentage of clinically cured animals (absence of mites and resolution of lesions) is also calculated.
Conclusion
Both this compound and doramectin are highly effective anthelmintics with a shared mechanism of action. In vitro studies indicate that the monosaccharide form of ivermectin has comparable potency to the parent disaccharide and to doramectin against Haemonchus contortus. In vivo studies in cattle have shown that while both are effective against ectoparasites like Psoroptes ovis, doramectin may demonstrate superior clinical efficacy in some instances, which could be attributed to its more persistent pharmacokinetic profile. The choice between these compounds for research or drug development may depend on the specific target parasite, host species, and desired duration of activity. The provided experimental protocols offer a foundation for further comparative research in this area.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics [ouci.dntb.gov.ua]
Validating Ivermectin Monosaccharide as a Marker for Ivermectin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ivermectin remains a cornerstone in the control of parasitic diseases in both veterinary and human medicine. However, the emergence and spread of ivermectin resistance threaten its efficacy. The development of reliable molecular markers to detect resistance is a critical priority for effective parasite control and management strategies. This guide provides a comparative analysis of the potential of ivermectin monosaccharide, a primary metabolite of ivermectin, as a biomarker for ivermectin resistance. This document outlines the current understanding of ivermectin's mechanism of action, its metabolic pathways, and the experimental protocols required to validate this compound as a resistance marker.
Introduction to Ivermectin and Resistance
Ivermectin, a macrocyclic lactone, exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[1][2][3]
Resistance to ivermectin is a growing concern and is primarily associated with two main mechanisms:
-
Alterations in the drug target: Mutations in the genes encoding GluCl subunits can reduce the binding affinity of ivermectin, thereby diminishing its efficacy.[4][5][6][7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively pump ivermectin out of the parasite's cells, preventing it from reaching its target.[8][9][10][11][12]
Ivermectin Metabolism and the Rationale for this compound as a Marker
Ivermectin is metabolized in the host's liver, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites.[13][14][15] One of the major metabolites is this compound, formed by the hydrolysis of the disaccharide moiety of the parent compound.[14][16] While this compound is a potent inhibitor of nematode larval development, it is reported to be devoid of the paralytic activity seen with the parent ivermectin.[]
The central hypothesis for investigating this compound as a resistance marker is that resistant parasites may exhibit an altered metabolic profile of ivermectin compared to susceptible parasites. This could manifest as an increased rate of metabolism of ivermectin to this compound within the parasite itself as a detoxification mechanism. If this hypothesis holds true, a higher ratio of this compound to ivermectin could be indicative of a resistant phenotype.
Comparative Data on Ivermectin Efficacy
To date, no direct comparative studies have been published that quantify the levels of this compound in ivermectin-resistant versus susceptible parasites. The validation of this metabolite as a biomarker requires such quantitative data. The following table summarizes typical efficacy data for ivermectin against susceptible and resistant nematode strains, providing a baseline for the phenotypic characterization required in validation studies.
| Organism | Strain | Ivermectin Efficacy | Reference |
| Haemonchus contortus | Susceptible | >95% reduction in fecal egg count | Fictionalized Data |
| Haemonchus contortus | Resistant | <50% reduction in fecal egg count | Fictionalized Data |
| Caenorhabditis elegans | N2 (Wild-type) | Paralysis at low concentrations | Fictionalized Data |
| Caenorhabditis elegans | Resistant Mutant | Motile at high concentrations | Fictionalized Data |
Experimental Protocols
Validating this compound as a resistance marker necessitates a rigorous experimental workflow. This involves the phenotypic characterization of resistance, followed by the quantitative analysis of ivermectin and its monosaccharide metabolite.
Phenotypic Assessment of Ivermectin Resistance
a) Fecal Egg Count Reduction Test (FECRT)
-
Objective: To determine the efficacy of ivermectin against gastrointestinal nematodes in livestock.
-
Procedure:
-
Collect fecal samples from individual animals before treatment.
-
Administer a standard dose of ivermectin.
-
Collect fecal samples again 10-14 days post-treatment.
-
Perform fecal egg counts (e.g., McMaster technique) on all samples.
-
Calculate the percentage reduction in fecal egg count for each animal.
-
-
Interpretation: A reduction of less than 95% is generally indicative of resistance.
b) Larval Development Assay (LDA)
-
Objective: To assess the in vitro susceptibility of nematode larvae to ivermectin.
-
Procedure:
-
Hatch nematode eggs collected from fecal samples.
-
Expose the L1 larvae to a range of ivermectin concentrations in a 96-well plate.
-
Incubate for a specified period to allow development to the L3 stage.
-
Determine the concentration of ivermectin that inhibits larval development by 50% (IC50).
-
-
Interpretation: A higher IC50 value in a test population compared to a susceptible reference strain indicates resistance.
Quantification of Ivermectin and this compound
a) Sample Preparation
-
Objective: To extract ivermectin and its metabolites from biological matrices (e.g., parasite tissues, host plasma, feces).
-
Procedure:
-
Homogenize parasite tissues or prepare plasma/fecal extracts.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate and quantify ivermectin and this compound.
-
Procedure:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with formic acid.
-
Detect and quantify the parent drug and its metabolite using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Generate standard curves for both ivermectin and this compound to accurately quantify their concentrations in the samples.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and the proposed experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: Ivermectin's primary mechanism of action.
Caption: Interplay of resistance and metabolism.
Caption: Proposed experimental validation workflow.
Conclusion and Future Directions
The validation of this compound as a biomarker for ivermectin resistance is a promising area of research that requires further investigation. While there is currently no direct evidence to support this hypothesis, the established metabolic pathways of ivermectin and the known mechanisms of resistance provide a strong rationale for its exploration. The experimental protocols outlined in this guide offer a clear path forward for researchers to conduct the necessary validation studies.
Successful validation of this compound as a resistance marker would provide a valuable tool for:
-
Early detection of resistance: Allowing for timely adjustments to parasite control strategies.
-
Monitoring the spread of resistance: Informing regional and global resistance management programs.
-
Drug development: Aiding in the development of new anthelmintics that are less susceptible to existing resistance mechanisms.
Future research should focus on conducting comparative quantitative studies in a variety of parasitic species and geographical locations to establish the utility and limitations of this compound as a universal marker for ivermectin resistance.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 4. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-resistant Drosophila indicate glutamate-gated chloride channels are targets for the antiparasitics nodulisporic acid and ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 7. Glutamate-gated chloride channels of Haemonchus contortus restore drug sensitivity to ivermectin resistant Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of P-glycoprotein in the disposition of macrocyclic lactones: A comparison between ivermectin, eprinomectin, and moxidectin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the role of P-glycoprotein in ivermectin uptake by primary cultures of bovine brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 13. droracle.ai [droracle.ai]
- 14. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ivermectin Monosaccharide and Selamectin for Parasiticidal Applications
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Ivermectin and selamectin are leading macrocyclic lactone endectocides, widely utilized in veterinary and human medicine for their broad-spectrum activity against nematodes and arthropods. While both compounds derive from the avermectin family and share a primary mechanism of action, their structural nuances lead to significant differences in potency, safety, and spectrum of activity. This guide provides a detailed head-to-head comparison of ivermectin monosaccharide and selamectin, focusing on experimental data to inform research and development.
It is critical to note that the majority of published comparative efficacy and pharmacokinetic data involves the parent ivermectin, which is a disaccharide mixture (ivermectin B1a and B1b). Direct, in-vivo comparative studies between the this compound derivative and selamectin are limited. This guide synthesizes data on the parent ivermectin compound with specific structure-activity relationship (SAR) findings for its monosaccharide derivative to provide a comprehensive analysis.
Mechanism of Action
Both ivermectin and selamectin exert their primary antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) , which are unique to invertebrates.[1][2]
-
Primary Target (GluCls): These ligand-gated ion channels are crucial for inhibiting neurotransmission in the nerve and muscle cells of nematodes and arthropods.[3] Ivermectin and selamectin bind selectively and with high affinity to GluCls, acting as allosteric modulators or direct agonists.[3][4] This binding locks the channel in an open state, causing an increased influx of chloride ions (Cl⁻).[3][5] The resulting hyperpolarization of the cell membrane inhibits the initiation of action potentials, leading to flaccid paralysis and eventual death of the parasite.[5][6] Ivermectin-activated channels, in particular, open very slowly and essentially irreversibly, contributing to their potent and long-lasting effect.[6]
-
Secondary Target (GABA-gated Channels): Ivermectin also interacts with γ-aminobutyric acid (GABA)-gated chloride channels, enhancing the inhibitory effect of GABA and further contributing to parasite paralysis.[3][5]
The selective toxicity of these compounds is due to the absence of GluCls in mammals and the fact that mammalian GABA receptors are located within the central nervous system, protected by the blood-brain barrier which these drugs do not efficiently cross under normal circumstances.[3][5]
Figure 1: Simplified signaling pathway for macrocyclic lactones at the invertebrate GluCl channel.
Structure-Activity Relationship (SAR)
The key structural differences between this compound and selamectin dictate their biological profiles. Both are avermectins, but modifications at key positions on the macrocyclic lactone ring are critical.
-
Ivermectin: The parent compound is a disaccharide, containing an oleandrose-oleandrose moiety at the C-13 position. This compound is produced by the hydrolysis of the terminal sugar unit. Studies have shown that this terminal saccharide is not essential for activity.[7] However, the monosaccharide can be two- to fourfold less active than the parent disaccharide against certain nematodes.[8]
-
Selamectin: Selamectin is a semi-synthetic monosaccharide derivative of doramectin. Crucially, it features an oxime (=NOH) group at the C-5 position, distinguishing it from ivermectin which has a hydroxyl (-OH) group at this site.[9]
Structure-activity relationship studies have revealed that for flea activity, monosaccharides, particularly those with a C-5 oxime like selamectin, are surprisingly effective.[10] Conversely, in a larval development assay against the nematode Haemonchus contortus, compounds with a C-5 hydroxyl group (like ivermectin and its monosaccharide) were superior in activity by several orders of magnitude over those with an oxo or oxime substituent (like selamectin).[11][9] This highlights how subtle molecular changes can shift the activity spectrum between different parasite classes (e.g., insects vs. nematodes).
Figure 2: Logical diagram of the structural relationships and resulting activity profiles.
Comparative Efficacy and Potency
Direct in-vivo efficacy comparisons are primarily available for the parent ivermectin disaccharide versus selamectin. In vitro assays provide more nuanced data on the intrinsic potency of the derivatives.
Table 1: In Vitro Potency Comparison
| Parameter | Ivermectin (Parent/Monosaccharide) | Selamectin | Target/Assay | Source |
| EC₅₀ (Activation) | ~0.1 nM (parent) | Data not available | H. contortus GluClα3B Channel | [3][12] |
| LDA (Effective Conc.) | 0.001 µg/mL (parent & monosaccharide) | Less potent than Ivermectin | H. contortus Larval Development | [11][13] |
| LDA (IC₅₀) | 0.218 ng/mL (parent, susceptible strain) | Data not available | H. contortus Larval Development | [14] |
Table 2: In Vivo Efficacy Comparison (Ivermectin Parent vs. Selamectin)
| Parasite Target | Ivermectin (Parent Compound) | Selamectin | Species | Efficacy Summary | Source |
| Dirofilaria immitis (Heartworm) | 100% prevention (6 µg/kg, oral) | 100% prevention (≥6 mg/kg, topical) | Dog | Both are highly effective for heartworm prevention when administered monthly as per label recommendations. | [15][16] |
| Ctenocephalides felis (Cat Flea) | 67% efficacy (0.6 mg/kg, oral) | >98% efficacy (≥6 mg/kg, topical) | Dog, Cat | Selamectin demonstrates superior and more reliable efficacy against fleas, which is consistent with SAR studies. | [2][17] |
| Gastrointestinal Nematodes | 99.2% reduction (EPG) | 99.4% reduction (EPG) | Rhesus Macaque | Efficacy was found to be comparable against GI nematodes in this study. | [18] |
| Trixacarus caviae (Mange Mite) | 100% elimination (400 µg/kg x4, SC) | 100% elimination (15 mg/kg x1, topical) | Guinea Pig | Both were effective, but a single topical dose of selamectin was more convenient than repeated ivermectin injections. | [19] |
| Otodectes cynotis (Ear Mite) | Effective | 100% elimination (2 doses) | Dog, Cat | Selamectin is highly effective against ear mites. | [16] |
Pharmacokinetics and Safety Profile
The most significant differentiator between ivermectin and selamectin in a clinical context is their safety profile, which is directly linked to their pharmacokinetic behavior at the blood-brain barrier (BBB).
-
P-glycoprotein (P-gp) Interaction: The BBB is protected by the efflux transporter P-glycoprotein (encoded by the MDR1 or ABCB1 gene), which actively pumps many xenobiotics, including macrocyclic lactones, out of the brain. Both ivermectin and selamectin are substrates for P-gp.
-
Neurotoxicity Risk: In animals with a homozygous MDR1 mutation (e.g., certain collie-type breeds), P-gp is non-functional. This allows drugs like ivermectin to accumulate in the brain, leading to severe neurotoxicity.
-
The Selamectin Safety Margin: While selamectin is also a P-gp substrate, experimental studies in mdr1a,b knockout mice have shown it accumulates in the brain to a much lesser degree (5-10 times less) than ivermectin (36-60 times less) in the absence of P-gp. This fundamental pharmacokinetic difference explains the significantly broader margin of safety for selamectin in MDR1-mutant animals.[12]
Table 3: Comparative Pharmacokinetics and Safety
| Parameter | Ivermectin (Parent Compound) | Selamectin | Key Implications | Source |
| Administration Route | Oral, Subcutaneous, Topical | Topical (Spot-on) | Convenience and absorption profile vary. | [15] |
| P-gp Substrate | Yes | Yes | Both are actively transported out of the CNS. | |
| Brain Accumulation (in P-gp knockout mice) | High (36-60x higher than wild-type) | Moderate (5-10x higher than wild-type) | Explains the difference in neurotoxicity risk. | |
| Safety in MDR1-mutant Animals | Low margin of safety; neurotoxicity is a major risk. | Wide margin of safety; generally considered safe. | Selamectin is the preferred agent for at-risk breeds. | |
| Reported Side Effects (Standard Use) | Rare; neurotoxic signs (ataxia, tremors, mydriasis) in sensitive animals. | Rare; temporary hair loss at application site, salivation if ingested orally. | Selamectin side effects are typically mild and localized. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data. Below are summarized protocols for key assays used to evaluate these compounds.
In Vitro: Larval Development Assay (LDA)
This assay quantifies the inhibitory effect of a compound on the development of nematode larvae.
-
Egg Collection: Nematode eggs (e.g., Haemonchus contortus) are harvested from the feces of infected host animals (e.g., sheep).[14]
-
Assay Preparation: A 2% agar solution is prepared and dispensed into 96-well microtiter plates. Serial dilutions of the test compounds (Ivermectin, Selamectin) are prepared in a solvent like DMSO and added to the agar.
-
Incubation: A suspension of approximately 100 viable nematode eggs in a growth medium is added to each well.[14]
-
Development: The plates are incubated at 27°C for 6-7 days to allow larvae in control wells (no drug) to develop to the third-stage (L3).[14]
-
Assessment: A drop of Lugol's iodine is added to each well to stop development and stain the larvae. The number of larvae that failed to develop past the L1 stage is counted under a microscope.
-
Analysis: The percentage of inhibition is calculated relative to the control wells. The data is used to determine the concentration that inhibits 50% of development (IC₅₀).[14]
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOP-Wiki [aopwiki.org]
- 3. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalpolicywatch.com [globalpolicywatch.com]
- 5. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Announces Draft Guidance for Heartworm Disease Prevention Products for Dogs | FDA [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 13. Efficacy of selamectin against adult flea infestations (Ctenocephalides felis felis and Ctenocephalides canis) on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advancements in the Control of Cat Fleas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. embopress.org [embopress.org]
- 17. researchgate.net [researchgate.net]
- 18. CVM GFI #276 Effectiveness of Anthelmintics: Specific Recommendations for Products Proposed for the Prevention of Heartworm Disease in Dogs | FDA [fda.gov]
- 19. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Ivermectin Monosaccharide Against Resistant Nematode Strains: A Comparative Guide
The emergence of anthelmintic resistance in nematode populations poses a significant threat to both livestock productivity and human health. Ivermectin, a broad-spectrum macrocyclic lactone, has been a cornerstone of parasite control for decades. However, its extensive use has led to the selection of resistant nematode strains, prompting research into alternative or modified anthelmintics. This guide provides a comparative analysis of the in vitro efficacy of ivermectin and its monosaccharide derivative against resistant nematode strains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of ivermectin and its derivatives against various nematode species, including strains with demonstrated resistance. While direct, extensive comparative data for ivermectin monosaccharide against a wide range of resistant strains is limited in publicly available literature, the existing data suggests a comparable potency to the parent ivermectin compound in some contexts.
Table 1: In Vitro Efficacy of Ivermectin against Susceptible and Resistant Haemonchus contortus
| Compound | Nematode Strain | Assay Type | Efficacy Metric | Value (µg/mL) |
| Ivermectin | Susceptible | Larval Development Assay | IC50 | 0.130[1] |
| Ivermectin | Susceptible | Larval Development Assay | LC50 | 0.0011[1] |
| Ivermectin | Resistant | Larval Development Assay | LC50 | Varies significantly based on resistance level[2] |
IC50 (Inhibitory Concentration 50%): The concentration of a drug that inhibits a biological process by 50%.[1] LC50 (Lethal Concentration 50%): The concentration of a drug that is lethal to 50% of the test organisms.[1]
One study comparing ivermectin, doramectin, and their respective monosaccharide homologs found that ivermectin and its monosaccharide derivative were both fully effective at a concentration of 0.001 µg/mL in a Haemonchus contortus larval development assay, indicating no significant loss of potency with the removal of one sugar moiety in this context.[3]
Experimental Protocols
Standardized in vitro assays are crucial for determining anthelmintic efficacy and detecting resistance. The two most common methods are the Larval Development Assay (LDA) and the Egg Hatch Assay (EHA).
Larval Development Assay (LDA)
The LDA is a widely used method to assess the ability of an anthelmintic to inhibit the development of nematode eggs to the third larval stage (L3).[1][4]
-
Objective: To determine the concentration of an anthelmintic that inhibits 50% of nematode eggs from developing into L3 larvae (IC50).[1]
-
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Test compounds (e.g., Ivermectin, this compound) and a control vehicle (e.g., DMSO)
-
Nutrient medium
-
Microscope
-
-
Procedure:
-
Freshly collected nematode eggs are isolated from fecal samples.
-
A suspension of approximately 50-100 eggs in nutrient medium is added to each well of a 96-well plate.
-
The test compounds are added to the wells in a series of dilutions. Control wells receive only the vehicle.
-
The plates are incubated for 7 days at a controlled temperature (e.g., 25°C).
-
After incubation, a drop of iodine is added to each well to kill and stain the larvae.
-
The number of L1, L2, and L3 larvae in each well is counted under a microscope.
-
The percentage of inhibition of development to the L3 stage is calculated for each drug concentration, and the IC50 value is determined.
-
Egg Hatch Assay (EHA)
The EHA is primarily used to detect resistance to benzimidazole anthelmintics but can be adapted for other drug classes.[4][5]
-
Objective: To determine the concentration of an anthelmintic that prevents 50% of nematode eggs from hatching.
-
Materials:
-
Nematode eggs
-
24-well or 96-well plates
-
Test compounds and control vehicle
-
Agar or another suitable medium
-
-
Procedure:
-
A suspension of freshly collected eggs is prepared.
-
The test compound is mixed with the agar medium at various concentrations and dispensed into the wells.
-
A known number of eggs is added to the surface of the agar in each well.
-
The plates are incubated for 48 hours at a controlled temperature.
-
The number of hatched larvae and unhatched eggs is counted for each well.
-
The percentage of egg hatch inhibition is calculated for each concentration to determine the effective dose.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying mechanisms of resistance, the following diagrams are provided.
Ivermectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.[6][7][8][9] Resistance to ivermectin is a complex, multifactorial phenomenon.
Key mechanisms of ivermectin resistance include:
-
Alterations in Target Receptors: Mutations in the genes encoding the subunits of glutamate-gated chloride channels can reduce the binding affinity of ivermectin, thereby diminishing its effect.[6][10]
-
Increased Efflux by ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively pump ivermectin out of the nematode's cells, preventing it from reaching its target channels.[6][11][12][13] There is evidence that ivermectin itself can select for changes in the expression levels of these transporters.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes | Moroccan Journal of Agricultural Sciences [techagro.org]
- 6. Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. [Pharmacological effects of ivermectin, an antiparasitic agent for intestinal strongyloidiasis: its mode of action and clinical efficacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated Ivermectin Treatment Induces Ivermectin Resistance in Strongyloides ratti by Upregulating the Expression of ATP-Binding Cassette Transporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xmsyxb.com [xmsyxb.com]
Ivermectin vs. Ivermectin Monosaccharide: A Comparative Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ivermectin undergoes hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1] The most significant of these is ivermectin monosaccharide (M1), a demethylated derivative. Pharmacokinetic studies in humans have revealed that this compound exhibits a longer half-life compared to its parent compound, ivermectin. This suggests a more prolonged presence in the systemic circulation, which may contribute to the sustained therapeutic effects observed after ivermectin administration.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for ivermectin and this compound (as a metabolite) following a single oral dose of ivermectin in healthy human volunteers.
| Parameter | Ivermectin | This compound (Metabolite) | Unit | Reference |
| Tmax (Time to Peak Concentration) | ~4.0 - 5.0 | ~7.0 | hours | [2] |
| Cmax (Peak Plasma Concentration) | Dose-dependent (~10-50) | Not directly administered; Cmax as a metabolite is lower than the parent drug. | ng/mL | [2] |
| t1/2 (Elimination Half-life) | ~18 | ~54.2 ± 4.7 | hours | [2] |
| Metabolism | Primarily hepatic (CYP3A4) | - | - | [1] |
| Excretion | Predominantly in feces | - | - | [3] |
Experimental Protocols
Human Pharmacokinetic Study of Ivermectin and its Metabolites
A key study providing comparative data involved the oral administration of a single 12 mg dose of ivermectin to healthy volunteers.[2]
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of 12 mg ivermectin administered with water after an overnight fast.
-
Sample Collection: Blood samples were collected at predetermined time points before and after drug administration.
-
Analytical Method: Plasma concentrations of ivermectin and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][6][7][8] This method offers high sensitivity and selectivity for the simultaneous determination of the parent drug and its metabolites.
Visualized Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the general workflow of a clinical pharmacokinetic study and the metabolic conversion of ivermectin to this compound.
Discussion
The available data indicates that ivermectin is readily absorbed after oral administration, reaching peak plasma concentrations within 4 to 5 hours.[2] Its primary metabolite, this compound, appears more slowly in the circulation, with a delayed Tmax of approximately 7 hours.[2]
Notably, the elimination half-life of this compound is considerably longer than that of the parent ivermectin (~54 hours vs. ~18 hours).[2] This suggests that the metabolite is cleared from the body at a slower rate, leading to a more sustained systemic exposure. This prolonged presence of an active metabolite could contribute to the persistent antiparasitic effects observed long after the plasma concentrations of the parent drug have declined.
It is crucial to reiterate that these pharmacokinetic parameters for this compound were determined after the oral administration of ivermectin. A direct comparison of the pharmacokinetics following the oral administration of both compounds would be necessary to fully elucidate the absorption and disposition characteristics of this compound itself. Future research involving the direct administration of this compound would provide valuable insights into its intrinsic pharmacokinetic profile and its potential as a therapeutic agent.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 5. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 6. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Ivermectin Monosaccharide Derivatives: A Comparative Analysis of In Vitro Data and In Vivo Efficacy
A detailed examination of the correlation between laboratory findings and clinical outcomes for ivermectin and its monosaccharide analogue, selamectin.
The translation of in vitro experimental data into in vivo efficacy is a critical challenge in drug development. This guide provides a comparative analysis of the disaccharide ivermectin and its monosaccharide derivative, selamectin, to shed light on the correlation between their in vitro activities and in vivo outcomes. While a comprehensive dataset for a full series of ivermectin monosaccharides remains to be established, the available data for ivermectin and selamectin offer valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of their structure-activity relationships.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro and in vivo performance of ivermectin and its monosaccharide analogue, selamectin, across antiviral and anticancer assays.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | Assay | Endpoint | Value (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Ivermectin | Vero E6 | Cytopathic Effect (CPE) Reduction (MTS) | EC50 | 3.0 - 3.6 | ~10 | <10 |
| Vero E6 | CPE Reduction (ToxGlo) | EC50 | 3.0 | >10 | <10 | |
| A549-hACE2 | RT-qPCR | EC50 | 2.4 | ~6 | <10 | |
| Calu-3 | MTS | EC50 | 3.36 | >25 | <10 | |
| Selamectin | Vero E6 | CPE Reduction (MTS) | EC50 | 2.0 - 5.0 | ~10 | <10 |
| Vero E6 | CPE Reduction (ToxGlo) | EC50 | 2.0 - 5.0 | >10 | <10 | |
| A549-hACE2 | RT-qPCR | EC50 | 2.0 - 5.0 | ~6 | <10 | |
| Calu-3 | MTS | EC50 | 2.0 - 5.0 | >25 | <10 |
Data sourced from a comparative in vitro study on macrocyclic lactones[1][2]. The exact EC50 values for selamectin were presented as a range of 2-5 µM across the different assays and cell lines in the study.
Table 2: In Vitro and In Vivo Anticancer Activity
| Compound | Assay/Model | Cell Line(s) | In Vitro Endpoint | In Vitro Value | In Vivo Model | In Vivo Outcome |
| Ivermectin | Wnt/β-catenin Reporter Assay | DLD1, CC14, HT29 | IC50 | ~2.5 µM | Human colon cancer xenografts in nude mice | Inhibition of tumor growth |
| Cell Viability Assay | Various cancer cell lines | IC50 | 5 µM (median) | Tumor-bearing mice | Reduction in tumor size and weight | |
| Selamectin | Wnt/β-catenin Reporter Assay | DLD1, CC14, HT29 | IC50 | ~0.25 µM | Human colon cancer xenografts in nude mice | More potent inhibition of tumor growth than ivermectin |
| Cell Migration Assay | MDA-MB-231 (breast cancer) | Inhibition | Not quantified | 4T1 breast cancer lung metastasis model in mice | Inhibition of lung metastasis |
Data for Wnt/β-catenin inhibition and in vivo colon cancer efficacy is based on a study highlighting selamectin's higher potency[3]. Ivermectin's general anticancer effects are also documented[4][5]. The anti-metastatic properties of selamectin have also been reported[4].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Antiviral Assay (SARS-CoV-2)
Objective: To determine the 50% effective concentration (EC50) of the compounds in inhibiting SARS-CoV-2 replication in vitro.
Cell Lines:
-
Vero E6 (African green monkey kidney cells)
-
A549-hACE2 (human lung adenocarcinoma cells engineered to express human ACE2)
-
Calu-3 (human lung adenocarcinoma cells)
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and incubated until they reach a confluent monolayer.
-
Compound Preparation: The test compounds (ivermectin, selamectin) are serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with a clinical isolate of SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
Endpoint Measurement:
-
Cytopathic Effect (CPE) Reduction Assay: The protective effect of the compound on the cells from virus-induced death is measured using assays like MTS (measures metabolic activity) or ToxGlo (measures cell viability). The EC50 is the concentration at which a 50% reduction in CPE is observed.
-
RT-qPCR: The amount of viral RNA in the cell supernatant or cell lysate is quantified using reverse transcription-quantitative polymerase chain reaction. The EC50 is the concentration that reduces viral RNA by 50%.
-
-
Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50), uninfected cells are treated with the same serial dilutions of the compounds, and cell viability is measured.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), indicating the therapeutic window of the compound.
Wnt/β-catenin Reporter Assay
Objective: To measure the inhibitory effect of the compounds on the Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Line: Human colon cancer cell lines (e.g., DLD1, CC14, HT29) with a stably or transiently transfected TCF/LEF-luciferase reporter construct are used.
-
Cell Seeding: Cells are plated in multi-well plates.
-
Treatment: Cells are treated with different concentrations of ivermectin or selamectin.
-
Wnt Pathway Activation: The Wnt pathway is activated, for example, by treating the cells with Wnt3a conditioned medium.
-
Incubation: Cells are incubated for a sufficient period to allow for reporter gene expression.
-
Luciferase Assay: A luciferase assay system is used to measure the luminescence produced, which is proportional to the activity of the Wnt/β-catenin pathway.
-
Data Analysis: The luminescence signal in treated cells is compared to that in untreated control cells to determine the concentration that inhibits 50% of the signal (IC50).
In Vivo Human Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the compounds.
Animal Model: Immunodeficient mice (e.g., nude mice).
Methodology:
-
Tumor Cell Implantation: Human colon cancer cells (e.g., DLD1) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, ivermectin, selamectin). The compounds are administered, for example, via intraperitoneal injection at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis: The tumor growth curves of the treated groups are compared to the control group to assess the efficacy of the treatment. At the end of the study, tumors may be excised and weighed.
Visualizations
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the comparison of ivermectin and its monosaccharide derivatives.
Caption: Simplified Wnt/β-catenin signaling pathway.
Caption: In Vitro Antiviral Assay Workflow.
References
- 1. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ivermectin has New Application in Inhibiting Colorectal Cancer Cell Growth [frontiersin.org]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ivermectin Monosaccharide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Ivermectin Monosaccharide.
This compound, a derivative of the broad-spectrum antiparasitic agent Ivermectin, requires careful management as a laboratory waste product. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the ecotoxicity of Ivermectin, it is prudent to handle its disposal with the assumption that it is hazardous to the environment.
The primary and recommended method for the disposal of this compound is to send it to a licensed hazardous waste disposal facility. However, for small quantities typically used in a laboratory setting, chemical deactivation prior to disposal can be a viable option to render the compound inert.
Quantitative Data Summary
For clarity and easy comparison, the key chemical and physical properties of this compound relevant to its handling and disposal are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C41H62O11 | |
| Molecular Weight | 730.9 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Poor solubility in water. | [1][2] |
Experimental Protocols for Deactivation
The following protocols describe methods for the chemical degradation of this compound in a laboratory setting. These procedures should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.
Personal Protective Equipment (PPE)
Before proceeding with any of the deactivation protocols, ensure the following PPE is worn:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A lab coat resistant to chemical splashes.
-
Respiratory Protection: A respirator may be necessary depending on the scale of the procedure and ventilation.
Protocol 1: Acidic and Basic Hydrolysis
Ivermectin, a macrocyclic lactone, can be degraded through hydrolysis in both acidic and alkaline conditions. This process breaks the ester bonds in the lactone ring, rendering the molecule inactive.
Materials:
-
This compound waste
-
Ethanol or Methanol
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Dissolution: Dissolve the this compound waste in a minimal amount of ethanol or methanol in a beaker.
-
Acid Hydrolysis:
-
Slowly add 1M HCl to the solution while stirring.
-
Gently heat the solution to approximately 50-60°C for at least 2 hours to facilitate hydrolysis.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution by slowly adding 1M NaOH until the pH is between 6.0 and 8.0.
-
-
Base Hydrolysis:
-
Alternatively, slowly add 1M NaOH to the dissolved this compound solution while stirring.
-
Gently heat the solution to approximately 50-60°C for at least 2 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution by slowly adding 1M HCl until the pH is between 6.0 and 8.0.
-
-
Disposal of Hydrolyzed Solution: Once neutralized, the resulting solution can be disposed of as non-hazardous chemical waste, in accordance with local regulations.
Protocol 2: Oxidative Degradation
Oxidizing agents can also be used to break down the this compound molecule. Studies have shown that agents like hydrogen peroxide can effectively degrade Ivermectin.
Materials:
-
This compound waste
-
Ethanol or Methanol
-
3% Hydrogen Peroxide (H₂O₂)
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Dissolution: Dissolve the this compound waste in a minimal amount of ethanol or methanol in a beaker.
-
Oxidation:
-
Slowly add an excess of 3% hydrogen peroxide to the solution while stirring.
-
Allow the reaction to proceed at room temperature for at least 24 hours in a well-ventilated area. The degradation can be monitored by analytical methods such as HPLC if available.
-
-
Disposal of Oxidized Solution: The resulting solution should be evaluated for residual oxidizing potential. If necessary, the excess hydrogen peroxide can be decomposed by adding a small amount of a reducing agent like sodium bisulfite. The final solution can then be disposed of as non-hazardous chemical waste, following local guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ivermectin Monosaccharide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ivermectin monosaccharide. The following procedures are based on available safety data for Ivermectin formulations and should be supplemented by a risk assessment specific to your laboratory's standard operating procedures.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Respiratory Protection | Hand Protection | Eye Protection | Skin and Body Protection |
| Weighing and Handling Solid Form | NIOSH/MSHA approved respirator, especially if dust may be generated. A positive pressure air-supplied respirator is recommended for potential uncontrolled release or unknown exposure levels.[1][2] | Chemical-resistant gloves. Double gloving is recommended.[1][2] | Safety glasses with side shields or goggles.[1][2] A faceshield is recommended if there is a potential for direct contact with dusts.[1][2] | Laboratory coat. Additional garments such as sleevelets, aprons, or disposable suits should be used to avoid skin exposure.[1][2] |
| Preparing Solutions | General and local exhaust ventilation is recommended.[1][2] If vapors or aerosols may be generated, use an appropriate NIOSH/MSHA approved respirator. | Chemical-resistant gloves. Consider double gloving.[1][2] | Safety glasses with side shields or goggles. A faceshield is recommended if splashing is possible.[1][2] | Laboratory coat. Use additional protective clothing as needed.[1][2] |
| General Laboratory Use | Use in a well-ventilated area.[3] | Protective gloves.[3] | Safety goggles with side-shields.[3] | Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a designated area with adequate general and local exhaust ventilation.[1][2]
-
Ensure that safety showers and eye flushing systems are readily accessible.[1][2]
-
Take precautionary measures against static discharge, especially when handling the solid form, as it may form combustible dust concentrations in the air.[1]
2. Handling the Compound:
3. Storage:
-
Keep containers properly labeled and tightly closed when not in use.[1][7]
-
Store in accordance with all applicable national and local regulations.[1][5]
Emergency Procedures
Spills:
-
Evacuate the area.[1]
-
Wear appropriate personal protective equipment, including respiratory protection.[1][9]
-
For solid spills, sweep or vacuum up the material and collect it in a suitable container for disposal.[9] Avoid generating dust.[9]
-
For liquid spills, soak up with inert absorbent material and place in a container for disposal.[8][10][11]
-
Advise local authorities if a significant spill cannot be contained.[1][9]
Fire:
-
In case of a fire, use a self-contained breathing apparatus and personal protective equipment.[1][9]
-
Suitable extinguishing media include water spray, alcohol-resistant foam, carbon dioxide (CO2), and dry chemical.[9]
-
Fine dust dispersed in the air may pose a dust explosion hazard.[9]
First Aid:
-
If Swallowed: Call a doctor or poison control center if you feel unwell. Rinse mouth.[1][6]
-
If on Skin: Wash with plenty of water.[6] Remove contaminated clothing and wash it before reuse.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[4]
Disposal Plan
All waste materials, including empty containers, should be disposed of in accordance with local, regional, and national regulations.[1][6][10]
-
Dispose of contents and containers to an approved waste disposal plant.[1][4][10]
-
Contaminated packaging should be taken to an approved waste handling site for recycling or disposal.[5][13]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. abmole.com [abmole.com]
- 4. merck.com [merck.com]
- 5. msd.com [msd.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. merck.com [merck.com]
- 9. merck.com [merck.com]
- 10. merck.com [merck.com]
- 11. msd.com [msd.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merck.com [merck.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
